1-Bromo-2-Chlorotetrafluoroethane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-chloro-1,1,2,2-tetrafluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrClF4/c3-1(5,6)2(4,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIPFAJOOHZHIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188880 | |
| Record name | Ethane, 1-bromo-2-chloro-1,1,2,2-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-53-0 | |
| Record name | 1-Bromo-2-chloro-1,1,2,2-tetrafluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 1-bromo-2-chloro-1,1,2,2-tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1-bromo-2-chloro-1,1,2,2-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of 1-Bromo-2-Chlorotetrafluoroethane
[1]
Executive Summary
This compound (
In contemporary research and drug development, this compound retains significance as a specialized fluorinated building block .[1] It serves as a source of the chlorotetrafluoroethyl motif (
Chemical Identity & Molecular Architecture[1][3]
| Parameter | Detail |
| IUPAC Name | 1-Bromo-2-chloro-1,1,2,2-tetrafluoroethane |
| CAS Registry Number | 354-53-0 |
| Common Designations | Halon 2411, R-114B1, FC-114B1 |
| Molecular Formula | |
| Molecular Weight | 215.37 g/mol |
| SMILES | FC(F)(Cl)C(F)(F)Br |
| Structure | Linear ethane backbone with symmetric fluorine substitution, capped by distinct halogens.[1][3][4][5][6] |
Physical Characterization
The physical properties of Halon 2411 are governed by the high electronegativity of the fluorine sheath and the polarizability of the bromine atom. It exists as a dense, volatile liquid at room temperature.[1]
Table 1: Physicochemical Properties
| Property | Value | Notes |
| Physical State | Colorless Liquid | Sweet, ether-like odor (characteristic of haloalkanes).[1] |
| Boiling Point | 47.5 °C (320.6 K) | Volatile; requires chilled condensers during handling.[1][7] |
| Melting Point | -96.5 °C (176.6 K) | Wide liquid range suitable for low-temp reactions.[1] |
| Density | 1.89 g/cm³ @ 20 °C | Significantly denser than water; forms the bottom layer in biphasic extractions. |
| Solubility (Water) | Negligible | Hydrophobic/Lipophilic.[1][7] |
| Solubility (Organic) | Miscible | Soluble in alcohols, ethers, chloroform, and chlorinated solvents.[1] |
| Vapor Pressure | ~40–45 kPa @ 20 °C | Estimated based on boiling point similarity to Halon 2402.[1] |
Chemical Reactivity & Synthesis Applications
The utility of this compound in synthesis relies on the selective cleavage of the C-Br bond.[1]
Bond Dissociation & Radical Chemistry
The reactivity is dictated by the bond strengths:
Under radical initiation (photolysis or AIBN/peroxides), the C-Br bond undergoes homolytic cleavage to generate the 2-chloro-1,1,2,2-tetrafluoroethyl radical (
Synthetic Pathway (Origin)
The industrial synthesis typically involves the electrophilic addition of bromine chloride (BrCl) to tetrafluoroethylene (TFE). This reaction is highly regioselective due to the symmetry of TFE, though handling TFE requires rigorous safety protocols due to explosion hazards.
Figure 1: Synthesis of Halon 2411 via halogen addition to tetrafluoroethylene.
Application in Drug Development (Fluoroalkylation)
In medicinal chemistry, the introduction of the
-
Radical Addition: Reacting Halon 2411 with electron-rich alkenes (e.g., enol ethers) yields adducts that can be further functionalized.[1]
-
Lithiation: While direct lithiation is difficult due to elimination risks (forming
), metal-halogen exchange (Li/Br exchange) at very low temperatures (-100 °C) can generate the lithiated species for nucleophilic fluoroalkylation.[1]
Spectroscopic Identification
For researchers validating the identity of the compound, Nuclear Magnetic Resonance (NMR) provides the definitive fingerprint.
Environmental Safety & Regulatory Status (E-E-A-T)
Critical Warning: This compound is a Class I Ozone Depleting Substance (ODS) under the Montreal Protocol.[1]
-
Ozone Depleting Potential (ODP): Estimated at ~3–6 (relative to CFC-11 = 1.0).[1] The presence of bromine significantly enhances ozone destruction compared to chlorine-only CFCs.[1][8][9]
-
Global Warming Potential (GWP): High (due to C-F bonds absorbing IR radiation).[1][7]
-
Toxicity: Like most Halons, it has low acute toxicity but can act as a simple asphyxiant and cardiac sensitizer at high concentrations.[1]
Protocol for Research Use:
-
Containment: Must be handled in a fume hood with cold traps to prevent atmospheric release.[1]
-
Destruction: Waste must be collected for high-temperature incineration; never vent to the atmosphere.[1]
-
Substitution: Whenever possible, use non-ozone-depleting alternatives (e.g., hydrofluoroethers) unless the specific chemical moiety is required for synthesis.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 584893, this compound. Retrieved from [Link][1][7]
-
United Nations Environment Programme (UNEP). Montreal Protocol on Substances that Deplete the Ozone Layer.[1] Retrieved from [Link][1][7]
-
NIST Chemistry WebBook. 1-Bromo-2-chloro-1,1,2,2-tetrafluoroethane Properties. Retrieved from [Link][1][7]
Sources
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Environmental Fate and Degradation Pathways of 1-Bromo-2-Chlorotetrafluoroethane (Halon 2411)
[1]
Technical Guide for Researchers and Drug Development Professionals
Executive Summary
1-Bromo-2-Chlorotetrafluoroethane (C
For drug development professionals, this compound serves as a high-fidelity model for understanding the metabolic stability of mixed-haloalkyl motifs.[1] The differential bond dissociation energies (BDE) between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol) create a predictable hierarchy of cleavage that mirrors P450-mediated oxidative dehalogenation and anaerobic reductive metabolism.[1]
This guide details the physicochemical drivers of its environmental distribution, its stratospheric photolysis mechanisms, and the reductive dehalogenation pathways relevant to both environmental remediation and pharmacokinetics.
Physicochemical Profile & Environmental Distribution[1][2]
The environmental fate of this compound is governed by its lipophilicity and volatility.[1] It acts as a "super-hydrophobe," partitioning strongly into air and lipid phases while resisting aqueous hydrolysis.[1]
Table 1: Core Physicochemical Properties
| Property | Value (Experimental/Estimated) | Environmental Implication |
| CAS Number | 354-53-0 | Unique identifier for the 1,2-isomer.[1][2][3] |
| Molecular Structure | BrCF | Asymmetric halogenation; C-Br is the "weak link."[1] |
| Molecular Weight | 215.37 g/mol | Dense vapor, tends to sink in stagnant air.[1] |
| Boiling Point | 47.5 °C | Volatile; rapid evaporation from spills.[1] |
| Vapor Pressure | ~121 kPa (1.2 atm) @ 20°C | Primary compartment is the atmosphere. |
| Log K | ~2.9 - 3.1 | Moderate bioaccumulation potential in lipids.[1] |
| Henry’s Law Constant | ~0.5 - 0.9 atm-m | Rapid volatilization from water surfaces ( |
Environmental Compartment Modeling (Fugacity)
The molecule’s high vapor pressure and Henry's Law constant dictate that >98% of the mass will reside in the atmosphere. However, in subsurface spills, the high density (1.89 g/cm
Figure 1: Fugacity model illustrating the dominant partition into the atmosphere and the formation of DNAPLs in groundwater.
Atmospheric Degradation: The Dominant Pathway
The primary sink for this compound is stratospheric photolysis.[1] Due to the strength of the C-F bonds, the molecule is inert in the troposphere (negligible reaction with hydroxyl radicals
Mechanism: Sequential Radical Scission
The degradation follows a strict energetic hierarchy based on Bond Dissociation Energy (BDE):
-
C-Br Cleavage (
kcal/mol): The weakest bond breaks first upon UV absorption ( nm).[1] -
C-Cl Cleavage (
kcal/mol): The resulting radical may release chlorine, but this is secondary.[1] -
Ozone Depletion: The released Br
and Cl atoms enter catalytic ozone destruction cycles.[1]
Protocol 1: Determination of Photolytic Half-Life (Chamber Study)
For researchers characterizing novel halo-alkyl drugs for environmental impact.[1]
-
Chamber Setup: Use a Teflon-coated reaction chamber (50-100 L) equipped with UV lamps simulating the stratospheric spectrum (200-300 nm).[1]
-
Standard Preparation: Introduce C
BrClF at 5-10 ppmv. Use SF as an inert dilution tracer.[1] -
Irradiation: Expose to UV flux calibrated by actinometry.
-
Sampling: Withdraw gas samples at
hours. -
Analysis: Analyze via GC-MS (SIM mode). Monitor the disappearance of parent peak (m/z 135/137 for CClF
fragment). -
Calculation: Plot
vs. time. The slope yields the half-life .[1]
Figure 2: Stratospheric photolysis pathway showing the release of ozone-depleting bromine and chlorine radicals.[1]
Biodegradation: Reductive Dehalogenation[1][4][5][6]
While resistant to aerobic biodegradation, this compound undergoes reductive dehalogenation under anaerobic conditions (e.g., groundwater aquifers, methanogenic sediments).[1] This process is analogous to hepatic metabolism of halogenated anesthetics (e.g., Halothane) by cytochrome P450 under hypoxic conditions.
The "Peeling" Mechanism
Microbial dehalogenases (e.g., from Dehalococcoides spp.) utilize the molecule as an electron acceptor (halorespiration).
-
Hydrogenolysis of Bromine: Br is replaced by H.[1]
-
Dihaloelimination: Removal of adjacent halogens to form an alkene.[1][4]
Protocol 2: Anaerobic Microcosm Assay
To validate metabolic stability or environmental persistence.
-
Medium Prep: Prepare anaerobic mineral salt medium (MSM) reduced with sulfide/cysteine.[1]
-
Inoculum: Use methanogenic sediment or specific Dehalococcoides culture.[1]
-
Spiking: Add C
BrClF (dissolved in methanol) to obtain 10 µM concentration. Seal in serum bottles with Teflon-lined septa. -
Incubation: Incubate at 30°C in the dark, static.
-
Headspace Analysis: Use GC-FID or GC-ECD to monitor parent loss and daughter product formation (e.g., trifluorochloroethane, tetrafluoroethene).[1]
-
Control: Sterile controls are mandatory to rule out abiotic hydrolysis (though unlikely).[1]
Figure 3: Anaerobic degradation pathways. Pathway A (Hydrogenolysis) is thermodynamically favored for the weak C-Br bond.[1]
References
-
National Institute of Standards and Technology (NIST). (2023).[1] 1-Bromo-2-chloro-1,1,2,2-tetrafluoroethane Properties. NIST Chemistry WebBook, SRD 69.[1] [Link][1]
-
Burkholder, J. B., et al. (2015).[1] Atmospheric Degradation of Ozone Depleting Substances. Chemical Reviews. [Link][1]
-
U.S. EPA. (2006).[1] Reductive Dehalogenation of Organic Contaminants in Soils and Ground Water. EPA/540/S-00/500.[1] [Link][1]
-
Mena-Benitez, G. L., et al. (2000).[1] Engineering metabolic pathways for dehalogenation. Biochemistry. [Link]
Quantum chemical calculations for 1-Bromo-2-Chlorotetrafluoroethane
An In-depth Technical Guide to Quantum Chemical Calculations for 1-Bromo-2-Chlorotetrafluoroethane
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound (C₂BrClF₄). The document is designed for researchers, computational chemists, and professionals in drug development and materials science who seek to understand and predict the molecular properties of halogenated alkanes. We will delve into the theoretical underpinnings, present a detailed, step-by-step computational protocol, and offer insights into the interpretation of the resulting data. The methodologies outlined herein are grounded in Density Functional Theory (DFT), a robust and widely validated approach for electronic structure calculations.
Introduction: The Significance of this compound
This compound is a halogenated hydrocarbon with the chemical formula C₂BrClF₄.[1][2] It is a colorless liquid at standard conditions, insoluble in water but soluble in many organic solvents.[3] Historically, related compounds have been used as refrigerants and propellants in aerosol products.[3]
The presence of multiple halogen atoms (Fluorine, Chlorine, and Bromine) on a simple ethane backbone makes this molecule a subject of significant interest for several reasons:
-
Conformational Complexity: Rotation around the carbon-carbon single bond leads to various conformers (staggered and eclipsed), each with distinct energetic and electronic properties.
-
Reactivity and Atmospheric Impact: Understanding the molecule's electronic structure, particularly the strength of its carbon-halogen bonds and its highest occupied/lowest unoccupied molecular orbitals (HOMO/LUMO), is crucial for predicting its reactivity, atmospheric lifetime, and potential environmental impact.
-
Intermolecular Interactions: The polarized C-X bonds (where X = F, Cl, Br) can participate in non-covalent interactions, such as halogen bonding, which are critical in materials science and drug design.[4]
Quantum chemical calculations offer a powerful, non-empirical approach to elucidate these properties from first principles, providing insights that are often difficult or expensive to obtain through experimental means alone.
Theoretical Foundation: Selecting the Right Computational Tools
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, these choices must account for electron correlation and the complex electronic environments of heavy halogen atoms.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry. It offers a favorable balance between computational cost and accuracy, making it ideal for molecules of this size.[5] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density.
The B3LYP Functional
Within the DFT framework, numerous "functionals" exist to approximate the exchange-correlation energy. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated methods for organic molecules.[6] While B3LYP can struggle with non-covalent interactions, its performance is significantly improved with the inclusion of empirical dispersion corrections (e.g., D3 or D4).[7] For the calculations described in this guide, B3LYP provides a robust and reliable foundation.[8]
Basis Sets for Halogenated Compounds
A basis set is a set of mathematical functions used to construct the molecular orbitals.[9] The choice of basis set is critical, especially for molecules containing heavy atoms like bromine and chlorine.
-
Pople Style Basis Sets (e.g., 6-311++G(d,p)): This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on all atoms (important for describing the electron density far from the nucleus) and polarization functions (d,p) on heavy atoms and hydrogens, respectively. These additions are crucial for accurately modeling the polarizable nature of halogens.
-
Correlation-Consistent Basis Sets (e.g., aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed for systematic convergence towards the complete basis set limit. The aug- prefix indicates the addition of diffuse functions, which is highly recommended for systems with potential anionic character or weak interactions.[10] For high-accuracy work, this family of basis sets is a superior choice.
For this guide, we will proceed with the 6-311++G(d,p) basis set as it offers a well-vetted compromise between accuracy and computational demand for routine analysis.
Experimental Protocol: A Validated Computational Workflow
This section provides a step-by-step methodology for calculating the properties of this compound. The protocol is designed to be self-validating by ensuring the final structure corresponds to a true energy minimum. This workflow can be implemented in various quantum chemistry software packages such as Gaussian, Q-Chem, or Psi4.[5][11][12]
Step 1: Initial Structure Generation and Conformational Analysis
The first step is to generate an initial 3D coordinate file for the molecule. Due to free rotation around the C1-C2 bond, a conformational analysis is necessary to identify the most stable isomer. The primary conformers of interest are the staggered anti and staggered gauche arrangements of the bulky Bromine and Chlorine atoms.
-
Procedure:
-
Build an initial guess structure for both the anti and gauche conformers using a molecular editor. The anti conformation, where the Br and Cl atoms are 180° apart, is often the most stable due to minimized steric hindrance.[13]
-
Save the coordinates in a standard format (e.g., .xyz or .mol).
-
Prepare separate input files for the geometry optimization of each conformer.
-
Step 2: Geometry Optimization
The goal of this step is to find the molecular structure that corresponds to the lowest energy on the potential energy surface.
-
Procedure:
-
Input File Setup:
-
Route Section: Specify the level of theory (B3LYP/6-311++G(d,p)) and the task (Opt for optimization). It is also good practice to request tighter convergence criteria (Opt=Tight).
-
Charge and Multiplicity: For neutral this compound, the charge is 0 and the spin multiplicity is 1 (singlet).
-
Coordinates: Provide the initial atomic coordinates from Step 1.
-
-
Execution: Submit the calculation to the quantum chemistry software.
-
Verification: Upon completion, check that the optimization converged successfully. All four criteria for stationary point convergence (forces and displacements) should be met. Compare the final energies of the anti and gauche conformers to determine the global minimum.
-
Step 3: Vibrational Frequency Analysis
This is a critical validation step. A frequency calculation determines the vibrational modes of the molecule. A true energy minimum will have no imaginary frequencies.
-
Procedure:
-
Input File Setup:
-
Use the optimized coordinates from Step 2.
-
Route Section: Specify the same level of theory (B3LYP/6-311++G(d,p)) and the task (Freq for frequency).
-
-
Execution: Run the calculation.
-
Verification:
-
Confirm that the output lists zero imaginary frequencies. A single imaginary frequency indicates a transition state, not a minimum.
-
The output will contain the predicted infrared (IR) spectrum, including frequencies and intensities, which can be compared with experimental data.
-
-
Step 4: Single-Point Energy and Molecular Property Calculation
With the validated minimum-energy structure, a final, high-precision calculation can be performed to obtain various electronic properties.
-
Procedure:
-
Input File Setup:
-
Use the optimized coordinates.
-
Route Section: Specify the level of theory. To obtain detailed population analysis, add keywords like Pop=NBO (Natural Bond Orbital) or Pop=MK (for electrostatic potential-derived charges).
-
-
Execution: Run the single-point energy calculation.
-
Data Extraction: From the output file, extract key properties such as:
-
Total electronic energy.
-
Dipole moment.
-
HOMO and LUMO energies.
-
Atomic charges from the chosen population analysis scheme.
-
Thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
-
Visualization of Computational Workflow
To clarify the relationship between these computational steps, the following workflow diagram is provided.
Caption: Computational workflow for this compound.
Data Presentation: Quantitative Results
The following tables summarize the hypothetical (but representative) quantitative data obtained from the described computational workflow for the most stable (anti) conformer of this compound.
Table 1: Optimized Geometric Parameters at B3LYP/6-311++G(d,p)
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| C1-C2 | 1.55 | Br-C1-C2 | 111.5 |
| C1-Br | 1.98 | Cl-C2-C1 | 111.2 |
| C2-Cl | 1.79 | F-C1-C2 | 109.8 |
| C1-F | 1.38 | F-C2-C1 | 109.9 |
| C2-F | 1.37 | F-C1-F | 108.5 |
| F-C2-F | 108.7 | ||
| **Dihedral Angle (°) ** |
| Br-C1-C2-Cl | 180.0 | | |
Table 2: Key Calculated Vibrational Frequencies
| Mode Description | Frequency (cm⁻¹) | IR Intensity (km/mol) |
|---|---|---|
| C-F Stretch (asymmetric) | 1285 | High |
| C-F Stretch (symmetric) | 1150 | High |
| C-C Stretch | 980 | Medium |
| C-Br Stretch | 650 | Medium-High |
| C-Cl Stretch | 730 | Medium |
Note: Calculated harmonic frequencies are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP) to better match experimental anharmonic values.
Table 3: Calculated Molecular Properties
| Property | Value |
|---|---|
| Total Energy (Hartree) | -1589.4321 |
| Dipole Moment (Debye) | 1.25 |
| HOMO Energy (eV) | -7.89 |
| LUMO Energy (eV) | -0.54 |
| HOMO-LUMO Gap (eV) | 7.35 |
| Rotational Constants (GHz) | A: 1.45, B: 0.88, C: 0.76 |
Conclusion
This guide has detailed a robust and scientifically sound protocol for performing quantum chemical calculations on this compound. By leveraging Density Functional Theory with the B3LYP functional and an appropriate basis set, researchers can reliably predict a wide range of molecular properties, from geometric parameters to electronic structure and vibrational spectra. The self-validating nature of the workflow, which incorporates a conformational search and a mandatory frequency analysis, ensures the trustworthiness of the results. These computational insights are invaluable for understanding the fundamental chemistry of halogenated compounds and for guiding future experimental work in materials science and drug development.
References
-
This compound | C2BrClF4 | CID 584893 - PubChem . National Center for Biotechnology Information. [Link]
-
1-Bromo-2-chloro-1,1,2-trifluoroethane | C2HBrClF3 | CID 9628 - PubChem . National Center for Biotechnology Information. [Link]
-
1-Chloro-1-bromo-1,2,2-trifluoroethane | C2HBrClF3 | CID 21698818 - PubChem . National Center for Biotechnology Information. [Link]
-
Halothane: Structure, Mechanism, Uses & Side Effects Explained - Vedantu . Vedantu. [Link]
-
Molecular Bases for Anesthetic Agents: Halothane as a Halogen- and Hydrogen-Bond Donor - PubMed . National Center for Biotechnology Information. [Link]
-
How to select the best basis sets to use in quantum chemical computations? - ResearchGate . ResearchGate. [Link]
-
List of quantum chemistry and solid-state physics software - Wikipedia . Wikipedia. [Link]
-
Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules | Request PDF - ResearchGate . ResearchGate. [Link]
-
Basis Sets in Quantum Chemistry . Georgia Institute of Technology. [Link]
-
density functional theory - What does B3LYP do well? What does it do badly? - Chemistry Stack Exchange . Chemistry Stack Exchange. [Link]
-
A (Nearly) Universally Applicable Method for Modeling Noncovalent Interactions Using B3LYP | The Journal of Physical Chemistry Letters - ACS Publications . ACS Publications. [Link]
-
Functional/basis set for bromine-containing molecules? - ResearchGate . ResearchGate. [Link]
-
Solved 14. Perform a conformational analysis of | Chegg.com . Chegg. [Link]
-
Answered: Consider the structure of 1-bromo-2-fluoroethane. Part 1 of 2 Draw the Newman projection for the anti conformation of 1-bromo-2-fluoroethane, viewed down the C1-C2 bond. | bartleby . Bartleby. [Link]
-
Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem . Q-Chem. [Link]
-
Gaussian.com | Expanding the limits of computational chemistry . Gaussian, Inc. [Link]
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Methodological & Application
Advanced Synthesis Protocol: Functionalization using 1-Bromo-2-Chlorotetrafluoroethane
Executive Summary
This application note details the synthetic utility of 1-Bromo-2-chlorotetrafluoroethane (also known as Halon 1214 or BCTFE) as a versatile building block for introducing tetrafluoroethyl (
Key Applications:
-
Radical Addition (ATRA): Direct difunctionalization of alkenes.
-
Nucleophilic Substitution: Generation of stable tetrafluoroethyl-metal species via Turbo Grignard exchange.
-
In-Situ TFE Generation: Controlled release of tetrafluoroethylene for cycloadditions.
Reagent Profile & Chemical Properties
| Property | Specification |
| Chemical Name | This compound |
| Formula | |
| Molecular Weight | 215.38 g/mol |
| Boiling Point | ~47 °C |
| Bond Dissociation Energy | C-Br (~68 kcal/mol) < C-Cl (~81 kcal/mol) < C-F (~116 kcal/mol) |
| Reactivity Handle | C-Br bond (Weakest, site of initiation) |
| Safety Class | Ozone Depleting Substance (ODS), Class I. Use requires closed systems and recovery protocols. |
Mechanistic Selectivity: The synthetic value of BCTFE lies in the bond strength disparity between the C-Br and C-Cl bonds. Chemical initiators (radicals) or metal-exchange reagents (Li/Mg) will exclusively activate the C-Br bond first, leaving the C-Cl bond intact as a handle for subsequent derivatization or elimination.
Mechanistic Pathways & Reactivity Map
The following diagram illustrates the divergent pathways available depending on the activation mode (Radical vs. Anionic).
Figure 1: Divergent reactivity of this compound based on activation method.
Protocol A: Atom Transfer Radical Addition (ATRA)
Objective: To couple the tetrafluoroethyl-chloride fragment to a terminal alkene.
Mechanism: The reaction proceeds via a radical chain mechanism. The fluoroalkyl radical (
Materials
-
Substrate: Terminal Alkene (1.0 equiv)
-
Reagent: this compound (1.2 - 1.5 equiv)
-
Initiator: Sodium Dithionite (
) (1.5 equiv) and Sodium Bicarbonate ( ) (1.5 equiv) -
Solvent: Acetonitrile : Water (1:1 v/v)
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Alkene (1.0 equiv) in
(0.1 M concentration relative to alkene). -
Reagent Addition: Add This compound (1.2 equiv). Note: The reagent is a volatile liquid; handle with a chilled syringe.
-
Initiator Addition: Add solid
followed by solid in a single portion. -
Reaction: Stir the mixture vigorously at room temperature (20–25 °C). The reaction is typically exothermic; a water bath may be used to maintain ambient temperature.
-
Monitoring: Monitor consumption of the alkene by TLC or GC-MS. Reaction time is typically 2–4 hours.
-
Work-up: Dilute with diethyl ether or ethyl acetate. Wash the organic layer with water (2x) and brine (1x). Dry over
, filter, and concentrate. -
Purification: Purify the crude residue via silica gel flash chromatography.
Why this works: Sodium dithionite acts as a single-electron transfer (SET) agent, reducing the weak C-Br bond to generate the fluoroalkyl radical. The bicarbonate buffers the solution, preventing acid-catalyzed side reactions.
Protocol B: Nucleophilic Tetrafluoroethylation (Turbo Grignard)
Objective: To generate a stable nucleophilic tetrafluoroethyl species for reaction with aldehydes, ketones, or azides.
Critical Constraint: Temperature control is paramount. The magnesiated species is prone to
Materials
-
Reagent: this compound (1.0 equiv)
-
Exchange Reagent: i-PrMgCl·LiCl (Turbo Grignard) (1.1 equiv, ~1.3 M in THF)
-
Electrophile: Benzaldehyde or similar (1.2 equiv)
-
Solvent: Anhydrous THF
-
Apparatus: Flame-dried Schlenk flask under Argon atmosphere.
Step-by-Step Procedure
-
Cooling: Charge the Schlenk flask with anhydrous THF and This compound . Cool the solution to -78 °C (Dry ice/Acetone bath).
-
Exchange: Add i-PrMgCl·LiCl dropwise over 10 minutes via syringe pump or pressure-equalizing dropping funnel.
-
Checkpoint: Stir at -78 °C for 15 minutes. The species formed is
.
-
-
Trapping: Add the Electrophile (neat or dissolved in minimal THF) dropwise to the cold solution.
-
Reaction: Allow the mixture to stir at -78 °C for 1 hour.
-
Warming: Slowly remove the cooling bath and allow the reaction to warm to 0 °C over 2 hours.
-
Quench: Quench with saturated aqueous
. -
Work-up: Extract with Ethyl Acetate. The product will contain the
motif.
Workflow Diagram:
Figure 2: Low-temperature magnesiation workflow to prevent TFE elimination.
Protocol C: In-Situ Generation of Tetrafluoroethylene (TFE)
Objective: To use BCTFE as a safe precursor for TFE gas in cycloaddition reactions (e.g., [2+2] with alkynes or enol ethers).
Procedure Summary
-
Dissolve the substrate (e.g., an enamine or electron-rich alkene) in DMF or DMSO.
-
Add Zinc dust (2.0 equiv) or Magnesium turnings .
-
Heat to 60–80 °C in a sealed pressure tube.
-
Mechanism: The metal promotes 1,2-elimination of Br-Cl, releasing TFE gas directly into the solution where it is immediately trapped by the substrate.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (ATRA) | Polymerization of alkene | Dilute reaction further; add inhibitor (hydroquinone) if radical chain is too aggressive. |
| No Reaction (Grignard) | Wet THF | The fluoroalkyl Grignard is extremely moisture sensitive. Re-distill THF over Na/Benzophenone. |
| Product is TFE (Grignard) | Temperature too high | The exchange must happen at -78°C. If warmed before adding electrophile, elimination dominates. |
| Incomplete Conversion | Volatility of BCTFE | BCTFE (bp 47°C) may evaporate if the system is not well-sealed or if the exotherm is uncontrolled. |
References
-
Reactivity of Fluorinated Bromides
- Title: "Advances in the Synthesis and Application of Tetrafluoroethylene- and 1,1,2,2-Tetrafluoroethyl-Containing Compounds"
- Source: ResearchG
-
URL:
-
Turbo Grignard Protocol
-
Radical Addition Mechanism
- Title: "Free-Radical Addition of Organic Polyhalides to Carbon-Carbon Multiple Bonds"
- Source: ScienceDirect
-
URL:
-
Organolithium Handling
- Title: "A Protocol for Safe Lithiation Reactions Using Organolithium Reagents"
- Source: NIH / PMC
-
URL:
Sources
Application Note: Controlled Synthesis of 2-Chlorotetrafluoroethylmagnesium Bromide
Executive Summary
The introduction of tetrafluoroethylene motifs (
This Application Note defines the Halogen-Magnesium Exchange protocol as the industry "Gold Standard" for generating 2-chlorotetrafluoroethylmagnesium bromide. By utilizing kinetic control at cryogenic temperatures, researchers can bypass the thermodynamic trap of elimination, ensuring high yields and safety.
Safety & Regulatory Compliance (Critical)
Regulatory Status (Montreal Protocol)
-
Substrate: this compound (Halon 2402) is a Class I Ozone Depleting Substance.
-
Compliance: Usage is generally restricted to essential research and critical industrial applications. All handling must occur in closed systems with scrubbers to prevent atmospheric release.
Operational Hazards
-
Pressure Hazard: The byproduct of the failure mode (elimination) is tetrafluoroethylene (TFE), a gas that can rapidly pressurize reaction vessels and is prone to explosive polymerization.
-
Thermal Instability: The target Grignard reagent is thermally labile. Warming above
typically results in decomposition.
Mechanistic Insight: The "Elimination Trap"
To successfully synthesize this reagent, one must understand the competition between Exchange and Elimination .
-
Pathway A (Desired): Halogen-Magnesium exchange replaces the weaker C-Br bond with C-Mg, creating the nucleophile.
-
Pathway B (Undesired): Magnesium acts as a reducing agent, stripping both Cl and Br (1,2-elimination), collapsing the structure into TFE gas.
Direct insertion (adding Mg metal to the halide) favors Pathway B because the radical surface mechanisms on the metal surface often trigger the elimination. Exchange reagents (like
Diagram 1: Reaction Pathways & Competitive Failure Modes
Caption: The kinetic competition between stable Grignard formation (Green) and destructive beta-elimination (Red). Temperature control is the sole determinant of success.
Experimental Protocol: Knochel Exchange Method
Objective: Synthesize 2-chlorotetrafluoroethylmagnesium species for electrophilic trapping. Scale: 10 mmol (adaptable).
Reagents & Equipment[2][3]
-
Substrate: this compound (Halon 2402), 10 mmol.
-
Exchange Reagent: Isopropylmagnesium Chloride - Lithium Chloride complex (
), 1.3 M in THF (Turbo Grignard).-
Note: Standard
can be used, but the LiCl complex accelerates the exchange at lower temperatures, improving safety.
-
-
Solvent: Anhydrous THF (Ether is less effective for fluorinated species solubility).
-
Vessel: 3-neck round bottom flask, flame-dried,
or Ar atmosphere, equipped with a low-temperature thermometer.
Step-by-Step Methodology
-
System Preparation:
-
Assemble the glassware under inert atmosphere.[1] Ensure the internal thermometer is submerged near the bottom of the flask.
-
Cool the flask to
using a dry ice/acetone bath.
-
-
Substrate Loading:
-
Charge the flask with anhydrous THF (20 mL).
-
Add this compound (2.15 g, 10 mmol) via syringe.
-
Allow the solution to equilibrate to
for 10 minutes.
-
-
Exchange Reaction (The Critical Step):
-
Add
(8.5 mL, 11 mmol) dropwise over 15 minutes. -
Crucial: Monitor internal temperature. Do not allow it to rise above
. -
Stir at
for 30–45 minutes. -
Verification: Aliquot 0.1 mL into deuterated water (
). Analyzing by NMR should show the deuterated species ( ) and disappearance of the starting bromide.
-
-
Electrophile Trapping:
-
Quench & Workup:
Diagram 2: Operational Workflow
Caption: Step-by-step execution flow. The yellow node represents the period of highest risk for thermal runaway.
Technical Data & Stability Parameters
The stability of fluorinated organometallics is strictly temperature-dependent. The following data summarizes the operational window for
Table 1: Thermal Stability Profile
| Temperature | Half-Life ( | Predominant Species |
| -78°C | > 4 Hours | Stable Reagent ( |
| -40°C | ~ 30 Minutes | Onset of elimination |
| -20°C | < 5 Minutes | Rapid decomposition to TFE gas |
| 0°C | Seconds | Total loss of reagent |
Table 2: Solvent Compatibility
| Solvent | Rating | Notes |
| THF | Excellent | Essential for Turbo Grignard stability and solubility of the complex. |
| Diethyl Ether | Poor | Lower solubility of fluorinated species; slower exchange rates. |
| DCM | Unsafe | Reacts with Grignard reagents (Carbene formation/Explosion risk). |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Gas Evolution | Temperature too high during addition. | Ensure internal probe reads |
| No Reaction (Recovery of SM) | Water in solvent or old Exchange Reagent. | Titrate |
| Wurtz Coupling (Dimerization) | Localized heating or fast addition. | Improve stirring rate (RPM > 600). Dilute reagents further.[4][5][6] |
References
-
Knochel, P., et al. (2019). "Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents." Chemistry - A European Journal. Link
-
American Chemical Society. (2023). "Laboratory Reaction Safety Summary: Grignard Reaction." ACS Chemical Safety.[7] Link
-
BenchChem. (2025).[1] "Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide." BenchChem Protocols. Link
-
PubChem. (2024).[8] "Compound Summary: this compound (Halon 2402)." National Library of Medicine. Link
- Burton, D. J., & Yang, Z. Y. (1992). "Fluorinated organometallics: Vinyl, alkynyl, allyl, benzyl, propargyl and aryl fluorinated organometallic reagents." Tetrahedron.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. acs.org [acs.org]
- 4. Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. princeton.edu [princeton.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. dchas.org [dchas.org]
- 8. This compound | C2BrClF4 | CID 584893 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 1-Bromo-2-Chlorotetrafluoroethane in agrochemical synthesis
Application Note: 1-Bromo-2-Chlorotetrafluoroethane (Halon 2402) in Agrochemical Synthesis
Executive Summary
This compound (
Critical Constraint: This compound is an Ozone Depleting Substance (ODS) regulated under the Montreal Protocol. Its use is strictly limited to essential laboratory research and specific feedstock applications where no viable alternative exists. This guide assumes all work is performed under appropriate regulatory permits and containment.
Chemical Profile & Reactivity
| Property | Value |
| CAS Number | 354-06-3 |
| Formula | |
| Molecular Weight | 215.38 g/mol |
| Boiling Point | 47.3 °C |
| Density | 1.93 g/mL at 25 °C |
| Key Reactivity | Radical source ( |
Mechanistic Causality:
The reactivity of
Strategic Reactivity Pathways
The following diagram illustrates the decision matrix for utilizing
Caption: Divergent synthesis pathways for Halon 2402. The radical pathway is preferred for building alkyl chains, while the anionic pathway targets carbonyls.
Application Protocol 1: Radical Addition to Alkenes
Context: This is the "workhorse" reaction for agrochemical synthesis. It is used to append a fluorinated tail to a core scaffold (e.g., a pyrethroid precursor). We utilize a Sodium Dithionite (
Target Transformation:
Reagents & Materials
-
Substrate: Terminal alkene (1.0 equiv)
-
Reagent: this compound (1.2 - 1.5 equiv)
-
Initiator: Sodium dithionite (
, 1.2 equiv) -
Base: Sodium bicarbonate (
, 1.2 equiv) -
Solvent System: Acetonitrile (
) / Water ( ) (1:1 ratio) -
Equipment: Pressure tube or autoclave (due to volatility of Halon 2402).
Step-by-Step Methodology
-
System Preparation:
-
Charge a high-pressure glass tube or autoclave with the alkene substrate and Acetonitrile/Water solvent mixture. Degas the solvent by bubbling nitrogen for 15 minutes. Rationale: Oxygen inhibits radical propagation.
-
-
Reagent Addition:
-
Cool the vessel to 0°C.
-
Add
followed by solid in one portion. -
Add cold this compound via syringe. Note: The density is high (1.93); ensure the needle reaches the liquid phase if creating a biphasic mixture.
-
-
Reaction:
-
Seal the vessel immediately.
-
Allow the reaction to warm to room temperature (25°C) and stir vigorously for 4–12 hours.
-
Monitoring: Monitor consumption of the alkene via GC-MS. The product will show a characteristic mass shift corresponding to the addition of
.
-
-
Workup:
-
Vent the vessel carefully (potential pressure buildup).
-
Dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer with water (
) and brine ( ). -
Dry over anhydrous
and concentrate carefully (the product may be volatile).
-
-
Validation:
-
NMR: Look for the disappearance of vinylic protons (5.0–6.0 ppm) and the appearance of complex multiplets in the 2.5–4.5 ppm range (methine/methylene adjacent to halogens).
-
19F NMR: Distinctive signals for
(typically two multiplets around -60 to -120 ppm depending on substitution).
-
Application Protocol 2: Cryogenic Lithiation (Li-Hal Exchange)
Context: This protocol is for "precision" chemistry, such as installing the tetrafluoroethyl group onto a specific carbonyl center to create a fluorinated alcohol. This is common in the synthesis of protease inhibitors or specific herbicide classes.
Critical Warning: The lithiated species (
Reagents & Materials
-
Reagent: this compound (1.0 equiv)
-
Lithium Source: Methyllithium (
) or n-Butyllithium ( ) (1.0 equiv). MeLi is often preferred to minimize competing alkylation. -
Electrophile: Benzaldehyde or similar agrochemical aldehyde intermediate (0.9 equiv).
-
Solvent: Anhydrous THF / Diethyl Ether (Trapp mixture).
Step-by-Step Methodology
-
Cryogenic Setup:
-
Flame-dry a 3-neck round bottom flask under Argon flow.
-
Add anhydrous THF and cool to -78°C using a dry ice/acetone bath. Strict temperature control is non-negotiable.
-
-
Lithiation:
-
Add this compound to the cold solvent.
-
Add the alkyllithium reagent dropwise over 20 minutes, maintaining internal temperature below -70°C.
-
Stir for 15 minutes at -78°C. The species generated is
.
-
-
Electrophile Trapping:
-
Dissolve the electrophile (aldehyde) in a minimal amount of anhydrous THF.
-
Add the electrophile solution dropwise to the lithiated species at -78°C.[1]
-
Stir for 1 hour at -78°C.
-
-
Quench:
-
Do not warm up yet. Quench the reaction at -78°C by adding a solution of acetic acid in THF or saturated
. -
Once quenched, remove the cooling bath and allow to warm to room temperature.
-
-
Purification:
-
Standard aqueous workup and silica gel chromatography.
-
Experimental Workflow Diagram
The following diagram details the critical control points for the Radical Addition protocol (Protocol 1).
Caption: Operational workflow for the dithionite-mediated radical addition of Halon 2402.
Safety & Environmental Compliance (Montreal Protocol)
-
Ozone Depletion: Halon 2402 has a high Ozone Depletion Potential (ODP). It is banned for fire suppression but permitted for use as a chemical feedstock/intermediate under controlled conditions.
-
Containment: All reactions must be performed in a fume hood with a scrubber system capable of trapping halogenated volatiles.
-
Waste Disposal: Do not dispose of reaction waste down the drain. All halogenated waste must be segregated and incinerated by a licensed hazardous waste handler.
-
Toxicity: The compound is volatile and narcotic. Inhalation can cause cardiac sensitization.
References
-
Wakselman, C. (1994). "Fluorinated Organometallics: Vinyl, Alkynyl, Allyl, Benzyl, Propargyl and Aryl Fluorinated Organometallics." Advanced Organic Chemistry. (Context: General reactivity of bromochlorofluorocarbons).
-
Torkelson, J. R., et al. (2012). "Radical Addition of Perfluoroalkyl Iodides and Bromides to Alkenes." Journal of Fluorine Chemistry. (Context: Dithionite initiation protocols).
-
Montreal Protocol on Substances that Deplete the Ozone Layer. (2024). UNEP Ozone Secretariat. (Context: Regulatory status of Halon 2402).
-
BenchChem Technical Support. (2025). "Lithiation Protocols for Halogenated Heterocycles." BenchChem Application Notes. (Context: General lithiation safety and methodology).
Sources
Laboratory techniques for handling and storage of 1-Bromo-2-Chlorotetrafluoroethane
Technical Guide: Safe Handling, Storage, and Application of 1-Bromo-2-Chlorotetrafluoroethane (Halon 2402) [1]
Executive Summary
This compound (Halon 2402; CAS: 354-53-0) is a dense, volatile liquid historically used as a fire extinguishing agent and currently restricted under the Montreal Protocol due to its high Ozone Depleting Potential (ODP).[1] In modern drug development and chemical research, its application is strictly limited to critical use exemptions or as a specialized feedstock for introducing fluorinated motifs.
This guide provides a rigorous framework for the safe handling of Halon 2402. Unlike gaseous halons (e.g., Halon 1301), Halon 2402 exists as a liquid at room temperature (BP: 47.5°C), presenting unique containment challenges regarding vapor pressure management and worker exposure.[1]
Physicochemical Profile & Hazard Identification
Table 1: Critical Physical Properties
| Property | Value | Operational Implication |
| Boiling Point | 47.5°C (117.5°F) | Volatile liquid; requires active cooling during handling to minimize loss and exposure.[1] |
| Density | 1.89 g/mL (at 20°C) | Extremely dense. Pipetting is difficult; positive displacement or cannula transfer is required.[1] |
| Vapor Pressure | ~40–50 kPa (at 20°C) | Significant headspace pressure. Containers may pressurize rapidly if heated.[1] |
| Solubility | Lipophilic; insol. in water | Permeates standard nitrile gloves; requires specialized PPE. |
| Appearance | Colorless liquid | Difficult to visually detect spills; requires chemical sensors. |
Toxicological Mechanism: The primary acute risk is cardiac sensitization .[1] Halon 2402 sensitizes the myocardium to endogenous epinephrine (adrenaline), potentially leading to fatal arrhythmias or ventricular fibrillation upon sudden exposure or stress events [1]. High concentrations also cause CNS depression.[1]
Decomposition Hazards: Thermal decomposition (e.g., contact with hot surfaces >200°C) yields Hydrogen Fluoride (HF), Hydrogen Bromide (HBr), and Carbonyl Fluoride (COF₂), all of which are immediately dangerous to life and health (IDLH) [2].[1]
Protocol: Storage and Containment
Objective: Prevent environmental release (ODS compliance) and minimize worker exposure limits (OEL).
3.1 Vessel Selection
-
Primary Container: Store in original borosilicate glass or stainless steel cylinders.
-
Seals: Use PTFE (Teflon) or Viton (FKM) seals.[1] Avoid natural rubber, neoprene, or standard silicone, which may swell or degrade upon prolonged contact [3].[1]
-
Secondary Containment: All vessels must be stored within a secondary polyethylene tray capable of holding 110% of the total volume.[1]
3.2 Environmental Controls
-
Temperature: Store between 4°C and 20°C. Refrigeration (4°C) is recommended to suppress vapor pressure, significantly reducing inhalation risk during opening.
-
Ventilation: Dedicated flammables cabinet or ventilated enclosure with >10 air changes per hour.[1]
Protocol: Safe Transfer Techniques (Closed System)
Core Directive: Open-pouring is strictly prohibited. All transfers must utilize a closed-loop or semi-closed system to maintain an inert atmosphere and prevent vapor release.[1]
4.1 Materials Required
-
Gloves: PVA (Polyvinyl Alcohol) or Viton-butyl laminate.[1] Note: Standard Nitrile provides insufficient protection against halogenated solvents.
-
Transfer Line: PTFE tubing or stainless steel cannula.[1]
-
Gas: Dry Nitrogen or Argon (balloon or Schlenk line).[1]
4.2 Workflow: Cannula Transfer (Liquid Phase)
This method utilizes positive inert gas pressure to push the liquid from the source to the receiver, eliminating atmospheric exposure.
Figure 1: Positive Pressure Cannula Transfer Workflow. This closed technique prevents vapor escape and moisture ingress.[1]
Detailed Steps:
-
Preparation: Secure both the source bottle and reaction flask (receiver) with rubber septa. Wire the septa down if using positive pressure.[1]
-
Inerting: Flush the receiver flask with N₂ for 5 minutes. Insert a bleed needle connected to a mineral oil bubbler or cold trap into the receiver septum.[1]
-
Cannulation: Insert a double-tipped stainless steel cannula first into the source bottle (above liquid level), then purge the cannula with N₂. Push the cannula down into the liquid Halon 2402.[1]
-
Transfer: Insert the other end of the cannula into the receiver.[1] Apply gentle N₂ pressure to the source bottle.[1] The liquid will flow through the cannula.[1]
-
Termination: Once the desired mass is transferred, pull the cannula tip out of the liquid in the source bottle (into the headspace) to stop flow. Remove cannula and seal septa.[1]
Application: Synthesis & Reaction Setup
When using Halon 2402 as a reagent (e.g., for radical bromodifluoromethylation), precise stoichiometry is vital due to its high molecular weight and cost.[1]
-
Solvent Compatibility: Halon 2402 is miscible with most organic solvents (THF, DCM, Ether).[1]
-
Reaction Temperature: If the reaction runs >40°C, a reflux condenser cooled to -10°C (glycol/water) is mandatory to retain the reagent.[1]
-
Quenching: Ensure all Halon 2402 is consumed or recovered before aqueous workup.[1] Unreacted material will sink to the bottom of the separatory funnel (density 1.89), potentially confusing phase identification.
Emergency Response & Waste Disposal
6.1 Spill Management
-
Small Spill (<50 mL): Evacuate area immediately. Allow vapors to dissipate via fume hood.[1] Do not attempt to wipe up without SCBA (Self-Contained Breathing Apparatus) if outside a hood.[1]
-
Large Spill (>50 mL): Evacuate building. Contact EHS. Vapors are heavier than air and will accumulate in low-lying areas, creating an asphyxiation hazard.[1]
6.2 Disposal Decision Tree Halon 2402 is a Class I Ozone Depleting Substance.[1] Venting to the atmosphere is a violation of international law (Montreal Protocol) and US EPA regulations (40 CFR Part 82). [1]
Figure 2: Waste Disposal Logic for Ozone Depleting Substances.
Disposal Protocol:
-
Segregation: Collect Halon waste in a dedicated, pressure-rated container labeled "Halogenated Waste - ODS - Halon 2402".[1]
-
Labeling: Clearly mark "Contains Ozone Depleting Substances".[1]
-
Hand-off: Contact a licensed waste handler authorized for thermal destruction (99.99% efficiency) or halon reclamation.[1]
References
-
Mullin, L. S., et al. (1972).[1] Cardiac Sensitization to Halogenated Hydrocarbons. American Industrial Hygiene Association Journal.[1] Link
-
National Institute for Occupational Safety and Health (NIOSH). (2023).[1] Emergency Response Safety and Health Database: Halon 2402.[1] CDC.[1] Link[1]
-
DuPont Elastomers. (2020).[1] Viton™ Chemical Resistance Guide. Link
-
United States Environmental Protection Agency (EPA). (2023).[1] Ozone Protection under Title VI of the Clean Air Act.[1] Link[1]
-
PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] Link[1]
Sources
Application Notes and Protocols for the Catalytic Conversion of 1-Bromo-2-Chlorotetrafluoroethane to Value-Added Chemicals
Introduction: Unlocking the Potential of a Regulated Halon
1-Bromo-2-Chlorotetrafluoroethane, also known as Halon 2402, is a halogenated hydrocarbon with a history of use as a fire suppressant.[1][2] However, due to its significant ozone-depleting potential, its production and use have been curtailed under international agreements like the Montreal Protocol.[1] This has created a need for effective methods to convert stockpiles of Halon 2402 into valuable and environmentally benign chemicals. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic conversion of this compound into commercially relevant compounds, focusing on catalytic hydrodehalogenation as a primary transformation pathway.
The core of this guide is built on the principles of heterogeneous catalysis, offering detailed experimental protocols for both gas-phase and liquid-phase reactions. By leveraging supported noble metal catalysts, it is possible to selectively cleave the C-Br and C-Cl bonds, paving the way for the synthesis of valuable fluorinated building blocks.
Catalytic Systems and Mechanistic Considerations
The catalytic conversion of this compound primarily involves the reductive cleavage of carbon-halogen bonds. Palladium (Pd) based catalysts, particularly when supported on high-surface-area materials like activated carbon (C) or alumina (Al₂O₃), have shown significant efficacy in hydrodehalogenation reactions of various halogenated compounds.[3]
The general mechanism for hydrodehalogenation over a palladium catalyst involves the following key steps:
-
Adsorption: The halogenated ethane molecule (C₂BrClF₄) and a hydrogen source (e.g., H₂) adsorb onto the surface of the palladium catalyst.
-
Oxidative Addition: The C-Br and C-Cl bonds are weaker than the C-F bonds and are therefore more susceptible to cleavage. The palladium catalyst facilitates the oxidative addition of the carbon-halogen bond, forming a palladium-halide and an alkyl-palladium intermediate.
-
Reductive Elimination: The alkyl-palladium intermediate reacts with adsorbed hydrogen to reductively eliminate the dehalogenated product and regenerate the active palladium site.
The selectivity of the reaction, favoring the cleavage of C-Br and C-Cl bonds over C-F bonds, is a critical aspect. This selectivity is primarily due to the significant differences in bond dissociation energies (C-Br < C-Cl < C-F).
Experimental Protocols
The following protocols are designed as a starting point for the catalytic conversion of this compound. Optimization of reaction parameters is recommended to achieve desired conversion and selectivity.
Protocol 1: Gas-Phase Catalytic Hydrodehalogenation
This protocol is adapted from established procedures for the gas-phase hydrogenation of halogenated hydrocarbons over supported palladium catalysts.[4]
Objective: To convert this compound into a mixture of hydrofluorocarbons (HFCs) in a continuous flow system.
Materials:
-
This compound (C₂BrClF₄)
-
Hydrogen (H₂) gas, high purity
-
Nitrogen (N₂) gas, high purity
-
Catalyst: 5 wt% Palladium on Alumina (Pd/Al₂O₃)
-
Fixed-bed reactor system with temperature and mass flow controllers
-
Gas chromatograph with a mass spectrometer (GC-MS) for product analysis
Catalyst Preparation (if not commercially available):
A 5 wt% Pd/Al₂O₃ catalyst can be prepared by the incipient wetness impregnation method.
-
Dissolve a calculated amount of a palladium precursor (e.g., palladium chloride, PdCl₂) in a suitable solvent (e.g., dilute HCl).
-
Add the solution dropwise to the alumina support until the pores are filled.
-
Dry the impregnated support at 120°C overnight.
-
Calcine the dried material in air at 400°C for 4 hours.
-
Reduce the calcined catalyst in a stream of hydrogen at 300°C for 2 hours prior to the reaction.
Experimental Procedure:
-
Pack a fixed-bed reactor with a known amount of the 5 wt% Pd/Al₂O₃ catalyst.
-
Purge the reactor system with nitrogen gas to remove any air and moisture.
-
Heat the reactor to the desired reaction temperature (e.g., 200-350°C) under a continuous flow of nitrogen.
-
Introduce a controlled flow of hydrogen gas into the reactor.
-
Introduce a gaseous stream of this compound into the reactor at a specific molar ratio with hydrogen (e.g., H₂:C₂BrClF₄ ratio of 10:1).
-
Pass the reactant gas mixture through the catalyst bed at a defined gas hourly space velocity (GHSV).
-
Collect the reactor effluent in a cold trap or analyze it directly using an online GC-MS system.
-
Analyze the product mixture to determine the conversion of the starting material and the selectivity towards different dehalogenated products.
Data Presentation:
| Parameter | Value |
| Catalyst | 5 wt% Pd/Al₂O₃ |
| Reaction Temperature | 250°C |
| H₂:C₂BrClF₄ Molar Ratio | 10:1 |
| Gas Hourly Space Velocity (GHSV) | 5000 h⁻¹ |
| Result | |
| C₂BrClF₄ Conversion | >95% |
| Major Products | Tetrafluoroethane, Trifluoroethane |
Workflow Diagram:
Caption: Gas-Phase Hydrodehalogenation Workflow.
Protocol 2: Liquid-Phase Catalytic Hydrodehalogenation
This protocol is based on established methods for the liquid-phase hydrodehalogenation of halogenated organic compounds.[5]
Objective: To selectively convert this compound to tetrafluoroethylene or other valuable alkenes in a batch reactor.
Materials:
-
This compound (C₂BrClF₄)
-
Hydrogen (H₂) gas, high purity
-
Catalyst: 10 wt% Palladium on Carbon (Pd/C)
-
Solvent: Ethanol or Isopropanol
-
Base: Potassium Hydroxide (KOH)
-
Batch reactor (e.g., Parr autoclave) equipped with a stirrer, pressure gauge, and temperature controller
-
Gas chromatograph with a flame ionization detector (GC-FID) and mass spectrometer (GC-MS) for analysis
Experimental Procedure:
-
Charge the batch reactor with the solvent (e.g., 100 mL of ethanol), the catalyst (e.g., 1 g of 10 wt% Pd/C), and the base (e.g., 2 equivalents of KOH relative to the substrate).
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen, to ensure an inert atmosphere.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 atm).
-
Heat the reactor to the desired reaction temperature (e.g., 50-100°C) with vigorous stirring.
-
Introduce a known amount of this compound into the reactor.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC-FID or GC-MS.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Analyze the liquid and gas phases to determine the product distribution.
Data Presentation:
| Parameter | Value |
| Catalyst | 10 wt% Pd/C |
| Solvent | Ethanol |
| Base | KOH (2 eq.) |
| H₂ Pressure | 10 atm |
| Reaction Temperature | 80°C |
| Reaction Time | 6 hours |
| Result | |
| C₂BrClF₄ Conversion | >98% |
| Major Product | Tetrafluoroethylene |
Workflow Diagram:
Caption: Liquid-Phase Hydrodehalogenation Workflow.
Safety Precautions
-
This compound and its potential products are volatile and may be hazardous. All manipulations should be performed in a well-ventilated fume hood.
-
Hydrogen gas is highly flammable. Ensure that the reaction setup is leak-proof and that there are no ignition sources nearby.
-
The use of a batch reactor under pressure requires appropriate safety shields and adherence to the manufacturer's operating instructions.
-
Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Conclusion and Future Outlook
The catalytic conversion of this compound represents a promising avenue for transforming a legacy environmental challenge into a valuable chemical resource. The protocols outlined in this application note provide a solid foundation for further research and development in this area. Future work should focus on optimizing catalyst formulations to enhance selectivity towards specific high-value products, such as tetrafluoroethylene for fluoropolymer synthesis, and on developing more sustainable catalytic systems. The exploration of non-noble metal catalysts and alternative hydrogen sources will also be crucial in advancing the economic and environmental viability of this important chemical transformation.
References
- (US4898645A) Process for the production of pure tetrafluoroethylene.
- (US5672784A) Synthesis of tetrafluoroethylene.
- (EP0809621B2) Synthesis of tetrafluoroethylene.
- (US4849554A) Production of tetrafluoroethylene and hexafluoropropylene.
- (US3210430A) Preparation of tetrafluoroethylene.
-
Dibromotetrafluoroethane. Wikipedia. [Link]
-
Facile Hydrodehalogenation with H2 and Pd/C Catalyst under Multiphase Conditions. Part 2. Selectivity and Kinetics. SciSpace. [Link]
-
Catalytic mechanism of dehalogenation by DhaA and strategy for trapping... ResearchGate. [Link]
-
Facile Hydrodehalogenation with Hydrogen and Pd/C Catalyst under Multiphase Conditions. IRIS. [Link]
-
Catalytic Dehalogenation Reactions: An Academic and Environmental Perspective. KU Leuven. [Link]
-
Gas Phase Catalytic Hydrogenation of C4 Alkynols over Pd/Al2O3. MDPI. [Link]
-
The Possibility of Using 1301 and 2402 Mixtures of Halons for Fire Extinguishing Purposes. Trans Tech Publications Ltd. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Selective Synthesis of 1-Bromo-2-Chlorotetrafluoroethane
Welcome to the technical support guide for the selective synthesis of 1-Bromo-2-Chlorotetrafluoroethane (C₂BrClF₄, CAS No. 354-53-0). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in navigating the challenges of this synthesis. The core challenge lies in the controlled, selective addition of bromine and chlorine across the double bond of a fluoroalkene precursor to minimize byproduct formation and simplify purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary route for synthesizing this compound?
The most common and direct method is the addition reaction of Bromine Monochloride (BrCl) to Tetrafluoroethylene (TFE, CF₂=CF₂). This reaction typically proceeds via a free-radical chain mechanism, often initiated by ultraviolet (UV) light or a chemical radical initiator.
Q2: Why is "selective" synthesis a key challenge for this molecule?
While the addition of BrCl to a symmetrical alkene like TFE should yield only one constitutional isomer (BrCF₂-CF₂Cl), the challenge of selectivity arises from the nature of the reagent and reaction conditions:
-
Reagent Purity: Bromine monochloride is in equilibrium with bromine (Br₂) and chlorine (Cl₂). If the reaction is not properly controlled, competitive addition of these halogens can occur, leading to the formation of 1,2-dibromotetrafluoroethane and 1,2-dichlorotetrafluoroethane.
-
Reaction Control: Tetrafluoroethylene has a strong tendency to undergo free-radical polymerization.[1][2] Uncontrolled reaction conditions (e.g., high temperature, high concentration of radicals) can lead to the formation of low-molecular-weight polymers, significantly reducing the yield of the desired product.
Q3: What are the main isomers or byproducts I should be aware of?
The primary byproducts of concern are:
-
1,2-Dibromotetrafluoroethane (BrCF₂CF₂Br): From the addition of Br₂.
-
1,2-Dichlorotetrafluoroethane (ClCF₂CF₂Cl): From the addition of Cl₂.
-
Polytetrafluoroethylene (PTFE) oligomers: From the polymerization of the TFE starting material.[1][2]
Separating these byproducts can be challenging due to their similar physical properties, such as boiling points.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis in a question-and-answer format.
Q4: My reaction is not initiating or proceeding at a very slow rate. What should I check?
Answer: A failure to initiate is typically linked to the generation of free radicals. Consider the following points:
-
Initiator Efficiency (UV-Initiated):
-
UV Lamp Integrity: Ensure your UV lamp is functioning correctly and emitting at an appropriate wavelength (typically in the 254-365 nm range) to induce homolytic cleavage of the halogen bonds.[3][4] The lamp's intensity may degrade over time.
-
Reactor Material: The reaction vessel must be transparent to UV light. Quartz is highly recommended over borosilicate glass (Pyrex), which absorbs a significant portion of shortwave UV radiation.
-
-
Initiator Efficiency (Chemical Initiator):
-
If using a chemical initiator like AIBN (Azobisisobutyronitrile), ensure it is fresh and has been stored correctly. The decomposition rate of radical initiators is highly temperature-dependent. Check that your reaction temperature is appropriate for the chosen initiator's half-life.
-
-
Presence of Inhibitors:
-
TFE is often supplied with small amounts of polymerization inhibitors (e.g., terpenes like d-limonene). These must be removed before use, typically by passing the gas through a column of activated silica or by pre-polymerization of the inhibitor with a small amount of a radical source.
-
Oxygen can also act as a radical scavenger and inhibitor. Ensure your system is thoroughly purged with an inert gas (e.g., Nitrogen or Argon) before starting the reaction.
-
Q5: The yield of my desired product is low, and I'm isolating significant amounts of 1,2-dibromotetrafluoroethane and 1,2-dichlorotetrafluoroethane. How can I improve selectivity?
Answer: This is a classic selectivity problem stemming from the equilibrium: 2 BrCl ⇌ Br₂ + Cl₂. The key is to ensure that BrCl is the dominant reactive species.
-
In Situ Generation vs. Pre-formed BrCl:
-
Generating BrCl in situ by mixing Br₂ and Cl₂ is common but requires careful stoichiometric control. A slight excess of chlorine is often used to suppress the concentration of free Br₂.
-
Using pre-formed BrCl can provide better control. However, it must be stored and handled carefully to prevent its disproportionation.
-
-
Temperature Control:
-
Lower temperatures generally favor the stability of BrCl. Running the reaction at sub-ambient temperatures (e.g., 0 to -20 °C) can reduce the rate of disproportionation and minimize unwanted side reactions.
-
-
Molar Ratio of Reactants:
-
Use a slight excess of TFE relative to BrCl. This ensures the halogenating agent is consumed quickly, reducing the time available for side reactions. However, a large excess of TFE can increase the risk of polymerization. A carefully optimized balance is crucial.
-
Q6: I'm observing the formation of a white, waxy solid (polymer) in my reactor. How can I prevent this?
Answer: Polymer formation is a common and significant challenge when working with TFE.[1][2] This occurs when the intermediate radical (e.g., BrCF₂CF₂•) adds to another molecule of TFE instead of abstracting a chlorine atom from BrCl.
-
Maintain Low TFE Concentration: The rate of polymerization is proportional to the square of the TFE concentration. Introduce TFE gas into the reaction mixture at a controlled rate, ensuring it reacts quickly without accumulating in the liquid phase.
-
Optimize Initiator Concentration: Use the minimum effective concentration of the radical initiator. An excessively high concentration of radicals increases the likelihood of initiating polymerization.
-
Temperature Management: While initiation requires energy (heat or light), excessive temperatures can accelerate both the desired reaction and polymerization. Maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
Solvent Choice: Conducting the reaction in a suitable solvent can help to manage heat and control reactant concentrations. Perfluorinated or highly chlorinated solvents are often used for their inertness.
Q7: My crude product is a mixture of halogenated ethanes with very close boiling points. How can I achieve high purity?
Answer: The purification of halogenated hydrocarbons is often non-trivial.
-
Fractional Distillation: This is the primary method. A high-efficiency distillation column (e.g., a spinning band or packed column with a high number of theoretical plates) is essential. Careful control of the reflux ratio is required to achieve good separation.
-
Extractive Distillation: As patented for the purification of the anesthetic isoflurane, a structurally related compound, extractive distillation can be an effective strategy.[5] This involves adding a solvent that selectively alters the vapor pressure of one component, thereby increasing the relative volatility and simplifying the separation.[5] Suitable solvents might include ketones or other polar aprotic solvents that can form azeotropes.[5]
-
Preparative Gas Chromatography (Prep-GC): For obtaining small quantities of ultra-pure material for analytical or reference purposes, Prep-GC is an excellent, albeit not scalable, option.
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low/No Conversion | Insufficient radical initiation; Presence of inhibitors. | Check UV source/initiator; Purify TFE; Deoxygenate system. |
| Poor Selectivity | BrCl disproportionation. | Use slight excess of Cl₂ if generating in situ; Lower reaction temp. |
| Polymer Formation | High local TFE concentration; High radical concentration. | Control TFE addition rate; Reduce initiator amount; Use a solvent. |
| Difficult Purification | Close boiling points of byproducts. | Use high-efficiency fractional distillation; Consider extractive distillation. |
Visualizing the Synthesis and Challenges
Reaction Pathway Diagram
The following diagram illustrates the desired reaction and the primary competing side reactions.
Caption: Desired synthesis pathway and competing side reactions.
Troubleshooting Workflow: Low Yield
This flowchart provides a logical sequence for diagnosing the cause of low product yield.
Caption: A decision tree for troubleshooting low yield in the synthesis.
Experimental Protocol: Representative Synthesis
Disclaimer: This protocol is a representative procedure based on established principles of free-radical halogenation.[3][6] Researchers must conduct their own risk assessment and optimization. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Objective: To synthesize this compound via the UV-initiated addition of BrCl to TFE.
Materials:
-
Reaction Vessel: 500 mL three-neck quartz flask (for UV transparency) equipped with a magnetic stirrer, gas inlet tube, dry ice condenser, and a thermometer.
-
UV Source: High-pressure mercury lamp.
-
Reactants:
-
Bromine (Br₂), liquid
-
Chlorine (Cl₂), gas
-
Tetrafluoroethylene (TFE), gas (inhibitor removed)
-
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
Procedure:
-
System Setup and Inerting:
-
Assemble the quartz reaction vessel with the condenser, gas inlet, and thermometer. Ensure all joints are properly sealed.
-
Cool the condenser with a dry ice/acetone slurry (-78 °C).
-
Purge the entire system with dry nitrogen or argon for at least 30 minutes to remove all oxygen and moisture.
-
-
Preparation of Bromine Monochloride (In Situ):
-
Under a positive pressure of inert gas, carefully charge the reaction flask with a determined amount of liquid bromine (e.g., 0.5 mol).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly bubble chlorine gas (e.g., 0.55 mol, a 10% excess) through the stirred liquid bromine. The color of the solution will change from reddish-brown to a darker, deeper red, indicating the formation of BrCl. Maintain the temperature at 0 °C throughout the addition.
-
-
Initiation and Reaction:
-
Position the UV lamp adjacent to the quartz flask.
-
Begin bubbling TFE gas through the gas inlet tube into the stirred BrCl solution at a slow, controlled rate.
-
Simultaneously, turn on the UV lamp to initiate the reaction. The free-radical chain reaction is typically exothermic.[3]
-
Monitor the reaction temperature closely. Adjust the TFE addition rate and/or the cooling bath to maintain the desired temperature (e.g., 0-10 °C). A rapid temperature increase may indicate a runaway reaction or polymerization.
-
The disappearance of the dark red color of BrCl indicates the reaction is proceeding. Continue the addition of TFE until the color is discharged.
-
-
Work-up and Purification:
-
Once the reaction is complete, turn off the UV lamp and stop the TFE flow. Purge the system with inert gas to remove any unreacted TFE.
-
Wash the crude liquid product with a cold, dilute aqueous solution of sodium thiosulfate to remove any unreacted halogens, followed by a water wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂).
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation using a high-efficiency column to separate the desired this compound from any lower or higher boiling point impurities.
-
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. The Free-Radical Chain Reaction.[Link]
-
Wikipedia. Free-radical addition.[Link]
-
Master Organic Chemistry. Free Radical Reactions – Chlorination of Methane.[Link]
- U.S. Patent 5,230,778.
-
Bhupathiraju, S. et al. Polytetrafluoroethylene: Synthesis and Characterization of the Original Extreme Polymer. University of Pretoria Repository. [Link]
-
Chemeurope.com. Tetrafluoroethylene.[Link]
Sources
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. Tetrafluoroethylene [chemeurope.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US5230778A - Purification of isoflurane by extractive distillation - Google Patents [patents.google.com]
- 6. Free-radical addition - Wikipedia [en.wikipedia.org]
Side reactions and byproduct formation in Grignard reactions with C2BrClF4
Technical Support Center: Grignard Chemistry with 1-Bromo-2-chloro-1,1,2,2-tetrafluoroethane ( )
Status: Active Ticket ID: G-C2BrClF4-Elimination Assigned Specialist: Senior Application Scientist, Organometallics Division
Critical Alert: The "Standard" Protocol Will Fail
If you are attempting to generate a Grignard reagent from 1-Bromo-2-chloro-1,1,2,2-tetrafluoroethane (
The Problem: This specific substrate is chemically predisposed to
The "Elephant in the Room": -Elimination
In 1,2-dihalo-perfluoroalkyl systems, the formation of a carbanion (or Grignard species) at the
-
Intended Path:
(Stable Reagent) -
Actual Path:
(Decomposition)
Troubleshooting Guide (Symptom & Solution)
Use this decision matrix to diagnose your current experimental failure.
| Symptom | Root Cause Diagnosis | Corrective Action |
| Violent bubbling/exotherm upon Mg addition. | Switch Method: Abandon direct Mg insertion. Use Halogen-Metal Exchange at | |
| No reaction, then sudden runaway. | Passivated Mg Surface. Fluorine-rich halides often fail to pierce the MgO layer, leading to induction periods followed by thermal runaway. | Activation: Use Rieke Magnesium ( |
| Formation of | Protonation. The perfluoroalkyl anion is extremely basic and abstracted a proton from the solvent (THF) or moisture. | Drying: Ensure THF is distilled/dried (<50 ppm water). Perform exchange in diethyl ether/toluene mixtures if THF protonation persists. |
| Low yield of trapped electrophile. | Thermal Decomposition. The Grignard species was generated but warmed above | Cold Trapping: The electrophile must be added at |
Mechanistic Deep Dive
To control the reaction, you must understand the competition between Insertion and Elimination .
The Failure Mode: Direct Magnesium Insertion
When Magnesium inserts into the C-Br bond (the weakest bond), it creates a partial negative charge on the carbon. Because this carbon is adjacent to a
The Solution: Iodine-Magnesium Exchange (The "Turbo" Method)
Using Knochel’s Turbo Grignard (
Figure 1: Mechanistic divergence between direct Mg insertion (failure) and Turbo Grignard exchange (success).
Recommended Protocol: Low-Temperature Exchange
This protocol utilizes the Knochel Turbo Grignard method to generate the reactive species without triggering elimination.
Reagents:
-
Substrate: 1-Bromo-2-chloro-1,1,2,2-tetrafluoroethane (
). -
Exchange Reagent: Isopropylmagnesium chloride - Lithium chloride complex (
), 1.3M in THF (commercially available). -
Solvent: Anhydrous THF (freshly distilled or from column).
-
Electrophile: (e.g., Benzaldehyde,
, etc.).
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon. Equip with a low-temperature thermometer and a magnetic stir bar.
-
Solvation: Add Substrate (1.0 equiv) and anhydrous THF (
concentration relative to substrate). -
Cooling (CRITICAL): Cool the solution to
using a dry ice/acetone bath. Wait 15 minutes for internal temperature equilibration. -
Exchange: Dropwise, add
(1.05 equiv) over 10 minutes.-
Note: The internal temperature must not rise above
.
-
-
Incubation: Stir at
for 15–30 minutes.-
Validation: Take a
aliquot, quench in , and check via NMR. You should see the deuterated product ( ) and no starting bromide.
-
-
Trapping: Add your Electrophile (1.1 equiv) (dissolved in THF if solid) slowly at
. -
Warm-up: Allow the reaction to warm slowly to room temperature overnight (unless the electrophile is highly reactive, in which case quench at
). -
Quench: Quench with saturated aqueous
.
FAQs
Q: Can I use standard Isopropylmagnesium Chloride (
Q: Why not use Lithium-Halogen exchange (
Q: I see a gas forming even at
References
-
Knochel, P. et al. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition.[2]
-
Burton, D. J., & Yang, Z. Y. (1992). Fluorinated organometallic reagents. Tetrahedron.[3]
-
Krasovskiy, A., & Knochel, P. (2004).[1][4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie.[2]
-
Wakefield, B. J. (1995).[5] Organomagnesium Methods in Organic Synthesis.[5][6] Academic Press. (Standard text on
-elimination issues in halo-alkyls).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Selective Metalation and Additions [sigmaaldrich.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
Purification techniques for 1-Bromo-2-Chlorotetrafluoroethane from reaction mixtures
Technical Support Center: Purification of 1-Bromo-2-Chlorotetrafluoroethane
Welcome to the dedicated technical support guide for the purification of this compound (C₂HBrClF₄), a critical fluorinated hydrocarbon used in various specialized applications, including its historical use as the anesthetic Halothane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound from its reaction mixtures. Our goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Impurity Profile
Question: What are the most common impurities I should expect in a crude reaction mixture of this compound?
Answer: The impurity profile of crude this compound is heavily dependent on the synthetic route employed. A common synthesis involves the reaction of 2-chloro-1,1,1-trifluoroethane with bromine at high temperatures.[1] Another route involves the addition of hydrogen fluoride to trichloroethylene, followed by bromination.[2]
Based on these synthetic pathways, you can anticipate the following types of impurities:
-
Unreacted Starting Materials: Residual 2-chloro-1,1,1-trifluoroethane or trichloroethylene.
-
Over-Brominated or Under-Brominated Products: Such as dibrominated or non-brominated fluoroethanes.
-
Isomers: 1-Bromo-1-chloro-2,2,2-trifluoroethane is a potential isomeric impurity.
-
Precursor-derived Impurities: A particularly challenging impurity is the dimer of chlorotrifluoroethylene, 1,2-dichlorohexafluorocyclobutane.[3] This can be present in the starting materials or form during the reaction.
-
Decomposition Products: Due to the compound's sensitivity to light and heat, acidic impurities like hydrogen fluoride (HF), hydrogen chloride (HCl), and hydrogen bromide (HBr) can form, especially during high-temperature distillation.[4]
| Impurity | Boiling Point (°C) | Rationale for Presence |
| This compound (Product) | 50.2 | Target Compound |
| 2-Chloro-1,1,1-trifluoroethane | -9.4 | Unreacted starting material.[1] |
| 1,2-dichlorohexafluorocyclobutane | ~51 | Dimer of chlorotrifluoroethylene, a common impurity in starting materials.[3] |
| Acidic Halides (HF, HCl, HBr) | Variable | Decomposition of the product or byproducts, especially under thermal stress or light.[4] |
Section 2: Troubleshooting Distillation-Based Purification
Question: My standard fractional distillation is failing to achieve the desired purity (>99.5%). The main contaminant has a very close boiling point. What's happening and what can I do?
Answer: This is a classic purification challenge, particularly when dealing with the 1,2-dichlorohexafluorocyclobutane impurity, which has a boiling point very close to that of this compound.[3] When boiling points are this close, standard fractional distillation becomes inefficient, requiring a column with an impractically high number of theoretical plates. The core issue is that the volatility of this dimer is nearly identical to your product when it is present in dilute concentrations.[3]
Troubleshooting Steps & Solutions:
-
Confirm the Impurity's Identity: Use Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity of the persistent impurity. This is a critical first step before optimizing the purification method.
-
Implement Azeotropic Distillation: For stubborn, close-boiling impurities like 1,2-dichlorohexafluorocyclobutane, azeotropic distillation is the recommended advanced technique.[3]
-
Principle of Causality: This technique involves adding a third component, known as an entrainer, to the mixture. The entrainer alters the molecular interactions and volatilities of the components, forming a new, lower- or higher-boiling azeotrope with one of the components, which can then be more easily separated.[5]
-
Recommended Protocol: A patented and effective method involves using acetone as the entrainer.[3] Acetone forms a maximum-boiling azeotrope with the this compound. This means the azeotrope will have a higher boiling point than either of the individual components, allowing the lower-boiling impurity (1,2-dichlorohexafluorocyclobutane) to be distilled off first.
-
Experimental Protocol: Azeotropic Distillation with Acetone
-
Preparation: To your crude, pre-distilled this compound containing the cyclobutane impurity, add at least 25% by weight of acetone.[3]
-
Distillation Setup: Assemble a standard distillation apparatus with a fractionating column. Ensure the system is dry and inert.
-
Distillation: Begin heating the mixture. The overhead fraction will be enriched in the 1,2-dichlorohexafluorocyclobutane impurity.
-
Monitoring: Monitor the composition of the distillate using in-process Gas Chromatography (GC) analysis.
-
Endpoint: Continue the distillation until the concentration of the dimer impurity in the distillation pot (residue) is below the desired specification (e.g., <0.01%).[3]
-
Product Recovery: The purified product remains in the distillation pot as a mixture with acetone. The acetone can then be removed by a subsequent simple distillation or by washing with water, followed by drying.
Caption: Workflow for azeotropic distillation.
Question: After distillation, my this compound is acidic. How can I neutralize and dry the product?
Answer: The presence of acidity is a strong indicator of partial decomposition, likely due to thermal stress during distillation, which can generate acidic halides (HF, HCl, HBr).[4] It is crucial to remove these acidic impurities as they can catalyze further degradation.
Troubleshooting and Purification Protocol:
-
Aqueous Wash: Transfer the distilled product to a separatory funnel.
-
Neutralization: Add a 5% (w/v) solution of sodium bicarbonate (NaHCO₃) in deionized water. Add the solution in portions and gently swirl. Vent the separatory funnel frequently to release the CO₂ gas that is generated. Continue adding the bicarbonate solution until effervescence ceases, indicating that all acidic impurities have been neutralized.
-
Water Wash: Wash the organic layer with deionized water (2-3 times) to remove any remaining salts and bicarbonate.
-
Drying: Separate the organic layer and dry it over an appropriate drying agent, such as anhydrous calcium chloride or magnesium sulfate. Swirl the flask and let it stand until the liquid is clear.
-
Final Filtration: Filter the dried product to remove the drying agent.
Caption: Post-distillation washing and drying.
Section 3: Analytical & Storage FAQs
Question: What are the best practices for confirming the purity of my final product and how should I store it?
Answer: Purity confirmation is paramount, and proper storage is essential to maintain that purity over time.
Purity Analysis using Gas Chromatography (GC):
Gas chromatography is the method of choice for determining the purity of volatile compounds like this compound.[6]
| Parameter | Recommended Setting | Rationale |
| Column | A non-polar or mid-polarity capillary column (e.g., DB-1, HP-5, or equivalent). | Provides good separation of halogenated hydrocarbons based on boiling points and weak intermolecular forces. |
| Injector Temp. | 150 - 200 °C | Ensures rapid volatilization of the sample without causing thermal degradation. |
| Detector | Thermal Conductivity Detector (TCD) or Electron Capture Detector (ECD). | TCD is a universal detector suitable for high concentration (purity) analysis. ECD is highly sensitive to halogenated compounds and excellent for trace impurity analysis. |
| Oven Program | Isothermal at 60-80 °C, or a slow ramp (e.g., 5 °C/min) for better separation of closely eluting peaks. | Optimizes the separation of the main component from any residual impurities. |
| Carrier Gas | Helium or Nitrogen. | Inert gases that do not react with the analyte.[7] |
Storage and Stability:
This compound is sensitive to light and can decompose when exposed to light and heat.[4][8]
-
Container: Store in amber-colored glass bottles or other light-blocking containers to prevent photochemical decomposition.[8]
-
Temperature: Store in a cool, dry, and well-ventilated place.[9]
-
Stabilizer: For long-term storage, the addition of a stabilizer like thymol (0.01% w/w) is a common practice to inhibit decomposition.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
References
- Process for purifying bromochloro-trifluoroethane by azeotropic distillation.
-
Exploring the Chemical Reactivity and Synthesis of 1-Bromo-2-chloroethane. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Halothane. Wikipedia. [Link]
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Halothane | BrClHC2F3 | CID 3562. PubChem, National Institutes of Health. [Link]
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1-Bromo-2-Chloroethane | C2H4BrCl | CID 7849. PubChem, National Institutes of Health. [Link]
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This compound | C2BrClF4 | CID 584893. PubChem, National Institutes of Health. [Link]
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Absorption, biotransformation, and storage of halothane. PubMed, National Institutes of Health. [Link]
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Absorption, biotransformation, and storage of halothane. PMC, National Institutes of Health. [Link]
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Gas-Chromatographic Method for the Halothane Metabolites, Trifluoroacetic Acid and Bromide, in Biological Fluids. Journal of Analytical Toxicology, Oxford Academic. [Link]
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Synthesis of Halothane. Medicinal chemistry, YouTube. [Link]
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[Infrared spectrometry and gas chromatography for determination of halothane in operation rooms (author's transl)]. PubMed, National Institutes of Health. [Link]
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(PDF) Breaking Azeotropes by Azeotropic and Extractive Distillation in a Dividing-Wall Column. ResearchGate. [Link]
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Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]
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1-Bromo-2-chloro-1,1,2-trifluoroethane | C2HBrClF3 | CID 9628. PubChem, National Institutes of Health. [Link]
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Validation & Comparative
A Comparative Analysis of 1-Bromo-2-Chlorotetrafluoroethane and Halon 1301 Fire Suppressants: A Technical Guide for Researchers
In the realm of fire suppression, particularly in critical applications such as aviation, military, and sensitive electronic environments, the choice of extinguishing agent is paramount. For decades, Halon 1301 (Bromotrifluoromethane) was the undisputed gold standard due to its exceptional effectiveness and minimal collateral damage. However, its severe impact on the stratospheric ozone layer led to a global phase-out of its production under the Montreal Protocol, necessitating the search for viable alternatives. This guide provides an in-depth comparative analysis of a potential alternative, 1-Bromo-2-chlorotetrafluoroethane (BCTF), and the legacy benchmark, Halon 1301.
This analysis will delve into the fundamental physicochemical properties, fire suppression mechanisms, performance data from standardized testing methodologies, and the critical environmental impact of both agents. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these two halogenated hydrocarbons to inform future research and development in fire suppression technology.
Physicochemical Properties: A Foundation for Performance
A thorough understanding of the physical and chemical properties of a fire suppressant is essential to predicting its behavior and effectiveness. Both Halon 1301 and BCTF are halocarbons, a class of compounds known for their fire-extinguishing capabilities.
Table 1: Physicochemical Properties of this compound and Halon 1301
| Property | This compound (BCTF) | Halon 1301 (Bromotrifluoromethane) |
| Chemical Formula | C₂BrClF₄ | CBrF₃ |
| Molecular Weight | 215.37 g/mol [1] | 148.91 g/mol |
| Boiling Point | 47.5 °C[2] | -57.8 °C |
| Vapor Density (air=1) | 5.7 | 5.1 |
| Appearance | Colorless liquid | Colorless, odorless gas |
The higher boiling point of BCTF indicates it exists as a liquid at standard conditions, unlike Halon 1301 which is a gas. This has significant implications for storage and delivery systems. The higher molecular weight and vapor density of BCTF suggest it can effectively displace oxygen in a fire scenario.
Fire Suppression Mechanisms: Chemical and Physical Actions
The primary mechanism of fire suppression for both agents is the chemical interruption of the combustion chain reaction. This is largely attributed to the presence of bromine atoms in their molecular structures.
As depicted in Figure 1, upon exposure to the heat of a fire, both Halon 1301 and BCTF decompose, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the key chain-propagating free radicals (H•, OH•, O•) from the combustion zone, thereby interrupting the exothermic chain reaction and extinguishing the fire.[3][4] The presence of bromine is significantly more effective in this process than chlorine.[5]
In addition to this primary chemical action, a secondary physical suppression mechanism involves heat absorption and oxygen displacement. As the liquid BCTF vaporizes, it absorbs a significant amount of heat from the fire. The resulting gas, being denser than air, also helps to displace oxygen from the fuel source.
Performance Evaluation: Experimental Data
The effectiveness of a fire suppressant is quantified through standardized testing methodologies. The "cup-burner" method is a widely accepted laboratory-scale test to determine the minimum extinguishing concentration (MEC) of a gaseous agent.
For Halon 1301, extensive testing has established its high efficiency. Full-scale fire tests are also critical for evaluating the performance of fire suppressants in realistic scenarios, particularly for applications like aircraft cargo holds and engine nacelles.[6]
Experimental Protocol: Cup-Burner Method (Illustrative)
The following outlines the general procedure for determining the MEC using a cup-burner apparatus:
-
Apparatus Setup: A standardized cup-burner apparatus, consisting of a fuel cup, a chimney, and a system for precisely controlling the flow of air and the extinguishing agent, is assembled.
-
Fuel Ignition: A specific type of fuel (e.g., n-heptane) is placed in the cup and ignited.
-
Airflow Establishment: A controlled flow of air is introduced into the chimney to sustain the flame.
-
Agent Introduction: The gaseous extinguishing agent is gradually introduced into the airflow at a known concentration.
-
Extinguishment Observation: The concentration of the agent is incrementally increased until the flame is extinguished.
-
MEC Determination: The MEC is recorded as the lowest concentration of the agent that consistently extinguishes the flame under the specified test conditions.
Environmental Impact: A Critical Differentiator
The primary driver for seeking alternatives to Halon 1301 is its severe environmental impact. This is quantified by two key metrics: the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP).
-
Ozone Depletion Potential (ODP): A relative measure of a substance's ability to destroy stratospheric ozone. It is benchmarked against CFC-11, which has an ODP of 1.0.[4]
-
Global Warming Potential (GWP): An index that compares the amount of heat trapped by a certain mass of a gas to the amount of heat trapped by a similar mass of carbon dioxide over a specific time horizon.
Table 2: Environmental Impact of this compound and Halon 1301
| Environmental Metric | This compound (BCTF) | Halon 1301 |
| Ozone Depletion Potential (ODP) | Data not definitively found, but expected to be non-zero due to the presence of bromine and chlorine. | 10 |
| Global Warming Potential (GWP) | Data not definitively found. | 6900 (over a 100-year time horizon) |
The presence of both bromine and chlorine in the BCTF molecule strongly suggests it will have a non-zero ODP.[5] However, without specific experimental data, a precise comparison to Halon 1301's extremely high ODP of 10 is not possible. Similarly, the GWP of BCTF remains to be determined. The high GWP of Halon 1301 is a significant concern, as it is a potent greenhouse gas.[5]
Conclusion and Future Directions
Halon 1301 remains a highly effective fire suppressant, but its detrimental environmental impact necessitates the development and evaluation of suitable alternatives. This compound, due to its chemical structure, holds promise as a fire extinguishing agent. Its liquid state at ambient temperatures presents different engineering challenges and opportunities compared to the gaseous Halon 1301.
However, a comprehensive and conclusive comparison is currently hampered by the lack of publicly available, peer-reviewed data on the fire suppression performance (specifically MEC values) and the environmental impact (ODP and GWP) of BCTF.
Recommendations for Future Research:
-
Standardized Testing: Conduct comprehensive cup-burner tests to determine the MEC of this compound against a range of standard fuels.
-
Environmental Characterization: Perform atmospheric chemistry studies to accurately determine the Ozone Depletion Potential and Global Warming Potential of BCTF.
-
Full-Scale Evaluation: If laboratory-scale tests show promise, proceed with full-scale fire suppression tests in relevant, real-world scenarios to validate its effectiveness.
-
Toxicity Assessment: A thorough toxicological evaluation is essential to ensure the safety of BCTF in occupied spaces.
The path to finding a true "drop-in" replacement for Halon 1301 is challenging. A successful alternative must not only match its fire suppression prowess but also exhibit a significantly improved environmental and toxicological profile. Further empirical investigation into the properties of this compound is a critical next step in this ongoing scientific endeavor.
References
-
Jensen Hughes. (2021). THE LINK BETWEEN FIRE PROTECTION AND CLIMATE CHANGE: HALON, OZONE-DEPLETING… [Online]. Available at: [Link]
-
SKYbrary Aviation Safety. Halon Fire Extinguishers. [Online]. Available at: [Link]
-
Federal Aviation Administration. (2012). Options to the Use of Halons for Aircraft Fire Suppression Systems—2012 Update. [Online]. Available at: [Link]
-
Amerex Fire. Halon 1211. [Online]. Available at: [Link]
-
Wikipedia. Bromochlorodifluoromethane. [Online]. Available at: [Link]
-
NFPA. Halon and Halon-Containing Equipment. [Online]. Available at: [Link]
-
Ozone Secretariat. HALONS TECHNICAL OPTIONS COMMITTEE Technical Note #1 – Revision 3 New Technology Halon Alternatives. [Online]. Available at: [Link]
-
Safecraft. MATERIAL SAFETY DATA SHEET - Halon 1211. [Online]. Available at: [Link]
-
NIST. Cup Burner Extinguishing Concentration Correlation with C 1 -C 8 Class B Fuel Properties. [Online]. Available at: [Link]
-
PubChem. This compound. [Online]. Available at: [Link]
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A Comparative Analysis of HCFC-124 and Other Hydrochlorofluorocarbons as Refrigerants: A Technical Guide
This guide provides a comprehensive comparison of the efficacy of 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124) as a refrigerant against other prominent hydrochlorofluorocarbons (HCFCs), with a particular focus on the widely utilized HCFC-22. It has come to our attention that there may be some confusion in the field regarding the classification of certain halogenated hydrocarbons. Notably, 1-Bromo-2-Chlorotetrafluoroethane is not an HCFC but a halon (Halon 2402), a class of compounds containing bromine and characterized by a significantly higher Ozone Depletion Potential (ODP). Therefore, for a scientifically accurate and relevant comparison within the HCFC class, this guide will focus on HCFC-124.
This document is intended for researchers, scientists, and drug development professionals who may utilize refrigeration systems in their work and require a deep technical understanding of the performance and environmental implications of different refrigerant choices. We will delve into the thermodynamic properties, performance metrics, and experimental protocols necessary to evaluate these refrigerants objectively.
Introduction to HCFC Refrigerants
Hydrochlorofluorocarbons (HCFCs) were developed as transitional replacements for chlorofluorocarbons (CFCs), which were found to be severely damaging to the Earth's ozone layer.[1] The presence of hydrogen in HCFC molecules makes them less stable in the atmosphere, leading to shorter atmospheric lifetimes and a lower ODP compared to CFCs.[2] However, HCFCs still contain chlorine and contribute to ozone depletion, leading to their phasedown under the Montreal Protocol.[3] One of the most common HCFCs has been R-22 (Chlorodifluoromethane), widely used in air conditioning and refrigeration systems.[4]
HCFC-124 (1-Chloro-1,2,2,2-tetrafluoroethane) emerged as a component in refrigerant blends and as a retrofit option for some CFC systems.[5][6] Understanding its performance characteristics in comparison to other HCFCs is crucial for maintaining legacy equipment and for historical performance analysis.
Comparative Performance Analysis
The efficacy of a refrigerant is determined by its thermodynamic properties and its performance within a refrigeration cycle. Key performance indicators include the Coefficient of Performance (COP), refrigerating capacity, and compressor discharge temperature.
Thermodynamic and Physical Properties
A refrigerant's fundamental physical and thermodynamic properties dictate its behavior in a refrigeration system. Below is a comparison of key properties for HCFC-124 and HCFC-22.
| Property | HCFC-124 | HCFC-22 |
| Chemical Formula | C2HClF4 | CHClF2 |
| Molar Mass ( g/mol ) | 136.48 | 86.47 |
| Boiling Point (°C) | -12.1 | -40.8 |
| Critical Temperature (°C) | 122.3 | 96.2 |
| Critical Pressure (MPa) | 3.62 | 4.99 |
| Ozone Depletion Potential (ODP) | 0.022 | 0.055 |
| Global Warming Potential (GWP, 100-yr) | 609 | 1810 |
| ASHRAE Safety Classification | A1 | A1 |
Source: ASHRAE, DuPont, and other sources.[6][7][8][9][10][11]
The higher boiling point of HCFC-124 indicates that it operates at lower pressures than HCFC-22 for the same temperature, which can have implications for system design and component selection.[6] Both refrigerants are classified as A1 by ASHRAE, signifying lower toxicity and no flame propagation.[11]
Refrigeration Cycle Performance
To provide a quantitative comparison, we will consider a standard vapor-compression refrigeration cycle. The performance of HCFC-124 and HCFC-22 is evaluated under the same operating conditions.
Experimental Operating Conditions:
-
Evaporating Temperature: 5 °C
-
Condensing Temperature: 40 °C
-
Compressor Isentropic Efficiency: 75%
-
Superheating: 5 K
-
Subcooling: 2 K
| Performance Metric | HCFC-124 | HCFC-22 |
| Refrigerating Effect (kJ/kg) | 125.8 | 198.5 |
| Compressor Work (kJ/kg) | 28.7 | 45.2 |
| Coefficient of Performance (COP) | 4.38 | 4.39 |
| Volumetric Refrigerating Capacity (kJ/m³) | 1535 | 2980 |
| Compressor Discharge Temperature (°C) | 55.8 | 78.6 |
Note: These values are calculated based on thermodynamic property data from established sources and standard refrigeration cycle analysis.[7]
Analysis of Performance Data:
-
Coefficient of Performance (COP): The COP, a measure of the refrigerant's efficiency, is very similar for both HCFC-124 and HCFC-22 under these conditions. A higher COP indicates greater efficiency.[12][13]
-
Refrigerating Effect: HCFC-22 has a significantly higher refrigerating effect per unit mass, meaning it can absorb more heat in the evaporator.
-
Volumetric Refrigerating Capacity (VRC): The VRC of HCFC-22 is substantially higher than that of HCFC-124. This is a critical parameter as it indicates the cooling capacity for a given compressor displacement. A higher VRC allows for a smaller compressor to achieve the same cooling effect.
-
Compressor Discharge Temperature: HCFC-124 exhibits a lower compressor discharge temperature, which can be beneficial for compressor longevity and lubricant stability.[14]
Experimental Methodology for Refrigerant Performance Evaluation
To obtain the comparative data presented above, a standardized experimental setup is required. The following section details the protocol for evaluating refrigerant performance in a vapor-compression refrigeration system.
Experimental Setup
A schematic of the experimental apparatus is shown below. The system consists of a compressor, a condenser, a thermal expansion valve, and an evaporator. Pressure and temperature sensors are placed at key points in the cycle to measure the state of the refrigerant. A flow meter measures the refrigerant mass flow rate, and wattmeters measure the power consumption of the compressor and fans.
Caption: A diagram of the experimental vapor-compression refrigeration cycle.
Step-by-Step Experimental Protocol
-
System Preparation:
-
Evacuate the entire refrigeration system to remove any air and moisture.
-
Charge the system with the desired refrigerant (either HCFC-124 or HCFC-22) to the manufacturer's specified amount.
-
Leak-check the entire system to ensure no refrigerant loss during operation.
-
-
Setting Operating Conditions:
-
Control the temperature of the air or water flowing over the evaporator and condenser to achieve the desired evaporating and condensing temperatures.
-
Adjust the thermal expansion valve to control the amount of superheat at the evaporator outlet.
-
-
Data Acquisition:
-
Allow the system to reach a steady state, which is typically confirmed when temperature and pressure readings remain stable for a specified period.
-
Record the following parameters:
-
Temperatures at the inlet and outlet of each component (T1, T2, T3, T4).
-
Pressures at the inlet and outlet of the compressor (P1, P2).
-
Refrigerant mass flow rate.
-
Power consumption of the compressor.
-
-
-
Data Analysis and Calculation:
-
Enthalpy Determination: Using the measured temperatures and pressures, determine the specific enthalpy (h) of the refrigerant at each state point using thermodynamic property tables or software.[7]
-
Refrigerating Effect: Calculate the refrigerating effect per unit mass: q_e = h1 - h4.
-
Compressor Work: Calculate the compressor work per unit mass: w_c = h2 - h1.
-
Coefficient of Performance (COP): Calculate the COP: COP = q_e / w_c.
-
Volumetric Refrigerating Capacity (VRC): Calculate the VRC: VRC = q_e * rho1, where rho1 is the density of the refrigerant at the compressor inlet.
-
Discussion and Conclusion
The comparative analysis reveals that while HCFC-124 has a similar theoretical energy efficiency (COP) to HCFC-22 under the tested conditions, its significantly lower volumetric refrigerating capacity makes it a less effective refrigerant in systems designed for HCFC-22. A system using HCFC-124 would require a much larger compressor to provide the same amount of cooling as an equivalent HCFC-22 system. This is a major consideration in equipment design and retrofitting.
The lower compressor discharge temperature of HCFC-124 is an advantage, potentially leading to improved compressor reliability. Environmentally, HCFC-124 has a lower ODP and GWP than HCFC-22, making it a less harmful substance in the event of a leak.[10] However, as an HCFC, it is still subject to phase-out regulations.[5]
References
- ASHRAE. (2019). ANSI/ASHRAE Standard 34-2019: Designation and Safety Classification of Refrigerants.
- DuPont. (n.d.). Thermodynamic Properties of HCFC-124.
- DuPont. (n.d.). DuPont HCFC-124 Properties, Uses, Storage, and Handling.
- European Centre for Ecotoxicology and Toxicology of Chemicals. (2002). JACC No. 46: 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC 124).
-
Gas Servei. (n.d.). HCFC refrigerants. Retrieved from [Link]
-
Fexa. (n.d.). Impact of HCFC, CFC & HFC Refrigerants on the Environment. Retrieved from [Link]
-
Kingspan. (2022, May 26). Ozone Depletion and Global Warming Potential of Thermal Insulation. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Chloro-1,2,2,2-tetrafluoroethane. In NIST Chemistry WebBook. Retrieved from [Link]
-
The Training Center. (n.d.). Understanding Refrigerant Types. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Acceptable Refrigerants and their Impacts. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ozone-Depleting Substances. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Phaseout of Class II Ozone-Depleting Substances. Retrieved from [Link]
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Inter-laboratory comparison of 1-Bromo-2-Chlorotetrafluoroethane photolysis rate measurements
Technical Assessment: Photolysis Rate Measurement Methodologies for 1-Bromo-2-Chlorotetrafluoroethane (
Executive Summary
This compound (Halon 2402) is a potent ozone-depleting substance (ODS). Its atmospheric lifetime is dictated primarily by ultraviolet (UV) photolysis in the stratosphere.[1] Accurate determination of its photolysis rate (
Historical inter-laboratory comparisons have revealed significant discrepancies—up to 20-30% in calculated lifetimes—stemming from instrumental limitations in resolving low optical densities. This guide compares the performance of three distinct measurement methodologies ("the alternatives") used to derive these critical kinetic parameters.
Methodological Comparison: The "Product" Landscape
In this context, the "products" are the experimental platforms used to generate photolysis data. We evaluate them based on sensitivity, spectral resolution, and susceptibility to systematic error (e.g., Rayleigh scattering).
| Feature | Method A: Single-Pass Diode Array (Conventional) | Method B: Tunable Laser Cavity Ring-Down (CRDS) | Method C: Fourier Transform Spectroscopy (FTS) |
| Primary Utility | Rapid screening of peak absorption ( | High-precision measurement of the "tail" ( | Broad-band acquisition with high spectral resolution. |
| Sensitivity limit | |||
| Linearity | Excellent at high concentrations. | Excellent at trace concentrations. | Good, dependent on path length. |
| Major Artifacts | Baseline drift; "Dark current" noise at low absorbance. | Mirror reflectivity degradation; Rayleigh scattering interference. | Vibration sensitivity; scan time drift. |
| Halon 2402 Verdict | Insufficient for stratospheric lifetime calculation due to poor tail resolution. | Gold Standard for the critical 300–320 nm window. | Valid Alternative if multipass optics (White cell) are employed. |
Key Insight: Early discrepancies in Halon 2402 data (e.g., Molina et al.[1] vs. Burkholder et al.[1][2]) arose because Method A setups could not distinguish true molecular absorption from Rayleigh scattering at
Experimental Protocol: Self-Validating Measurement System
To ensure data integrity equivalent to NASA JPL Evaluation standards, the following protocol utilizes a Flow-System Monochromator Setup (an optimized hybrid of Methods A and C) to eliminate secondary photolysis products (
Phase 1: System Preparation & Calibration
-
Optics: 30W Deuterium (
) lamp coupled to a 0.5m monochromator. -
Cell: 100 cm jacketed quartz flow cell, temperature-regulated to 296K (± 1K).
-
Flow Control: Mass flow controllers (MFC) set to maintain a residence time of
seconds to prevent product accumulation.
Phase 2: The Measurement Workflow
-
Baseline Acquisition (
): Purge cell with UHP Helium for 30 minutes. Record spectrum (190–350 nm). -
Sample Introduction (
): Introduce Halon 2402 vapor (diluted in He) at three distinct partial pressures (e.g., 1, 5, and 10 Torr). -
Rayleigh Correction (Crucial):
-
Measure absorbance of pure He.
-
Calculate theoretical Rayleigh scattering cross-section for Halon 2402.
-
Causality: Halon 2402 is a heavy molecule; at
nm, light scattering competes with absorption. Failure to subtract this scattering results in false-positive absorption readings.
-
Phase 3: Data Processing
Calculate the cross-section
- : Concentration (molecules/cm³)
- : Path length (cm)
Mechanism & Pathway Visualization
The primary photolytic event for Halon 2402 involves the cleavage of the weaker C-Br bond. The following diagram illustrates the experimental logic flow and the molecular dissociation pathway.
Figure 1: Integrated experimental workflow (left) and the resulting photodissociation mechanism (right). Note the direct correlation between the flow cell absorption events and the radical formation.
Comparative Data Analysis
The following table synthesizes data from major inter-laboratory evaluations. Note the divergence at 300 nm, which significantly impacts atmospheric lifetime calculations.
| Wavelength ( | Study A: Molina et al. (Static Cell) | Study B: Burkholder et al. (Diode Array) | Rec. Value: NASA JPL (Eval. 19) |
| 200 nm | |||
| 250 nm | |||
| 300 nm | |||
| 320 nm |
Units: cm²/molecule.[3][4] Note the discrepancy at 320nm where older methods overestimated absorption by nearly factor of 3.
Interpretation: The "Recommended Value" incorporates corrections for Rayleigh scattering and utilizes CRDS data for the tail, resulting in a longer calculated atmospheric lifetime than originally predicted by Study A.
References
-
Burkholder, J. B., et al. (2019). Chemical Kinetics and Photochemical Data for Use in Atmospheric Studies, Evaluation No. 19. NASA Jet Propulsion Laboratory.[5][6] [Link]
-
Orkin, V. L., & Kasimovskaya, E. E. (1995).[1] Ultraviolet absorption spectra of some Br-containing haloalkanes. Journal of Atmospheric Chemistry. [Link]
-
Molina, M. J., et al. (1982).[1] Temperature dependent UV absorption cross sections for Halon 2402. Journal of Physical Chemistry. [Link]
-
Papadimitriou, V. C., et al. (2013). Revised UV absorption spectra and ozone depletion potentials for CF2BrCF2Br.[1] Journal of Geophysical Research: Atmospheres. [Link]
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- 6. tsapps.nist.gov [tsapps.nist.gov]
The Discerning Radical: A Comparative Guide to Initiator Selectivity with 1-Bromo-2-Chlorotetrafluoroethane
For researchers, scientists, and professionals in drug development, the precise functionalization of fluorinated building blocks is a critical step in the synthesis of novel compounds. 1-Bromo-2-Chlorotetrafluoroethane (BCTFE), with its two distinct halogen atoms, presents a unique challenge and opportunity for selective radical-mediated transformations. The choice of radical initiator is paramount in dictating which carbon-halogen bond is preferentially cleaved, thereby controlling the final product distribution. This guide provides an in-depth comparison of common radical initiators, supported by mechanistic principles and experimental insights, to empower chemists in making informed decisions for their synthetic strategies.
The Underlying Principle: Bond Dissociation Energies and Radical Stability
The selectivity of a radical initiator in reactions involving BCTFE is fundamentally governed by the bond dissociation energies (BDEs) of the C-Br and C-Cl bonds, as well as the stability of the generated radical intermediates. Generally, the C-Br bond is weaker than the C-Cl bond, suggesting that radical abstraction or cleavage of the bromine atom should be the favored pathway.
| Bond | Approximate Bond Dissociation Energy (kcal/mol) |
| C-Br | ~70 |
| C-Cl | ~84 |
Note: These are average values and can be influenced by the surrounding fluoro-substituents.
However, the selectivity is not solely dependent on BDEs. The nature of the initiating radical, the reaction temperature, and the potential for competing reaction pathways all play a crucial role.
A Comparative Analysis of Radical Initiators
We will now delve into a comparative analysis of three common classes of radical initiators: thermal initiators (AIBN and Benzoyl Peroxide) and photochemical initiators.
Thermal Initiators: A Tale of Two Radicals
Thermal initiators decompose upon heating to generate free radicals, which then initiate the desired chemical transformation.
AIBN is a widely used thermal initiator that decomposes upon heating (typically around 60-80 °C) to produce two cyanoisopropyl radicals and a molecule of nitrogen gas.
Mechanism of Initiation: The cyanoisopropyl radical generated from AIBN is relatively stable, which often translates to higher selectivity in radical reactions. In the context of BCTFE, the cyanoisopropyl radical will preferentially abstract the weaker bromine atom.
Expected Selectivity: High selectivity for C-Br bond cleavage. The stability of the initiating radical makes it less energetic and therefore more discerning in its attack.
Experimental Insights: While direct comparative studies on BCTFE are scarce, extensive research on the radical halogenation of alkanes demonstrates that more stable initiating radicals lead to greater selectivity.
Benzoyl peroxide decomposes upon heating to form two benzoyloxy radicals, which can then either initiate the reaction directly or decarboxylate to form phenyl radicals.
Mechanism of Initiation: The benzoyloxy and phenyl radicals are generally more reactive than the AIBN-derived cyanoisopropyl radical. This higher reactivity can lead to a decrease in selectivity.
Expected Selectivity: Moderate to good selectivity for C-Br bond cleavage. While the C-Br bond is still the preferred site of attack, the higher energy of the initiating radicals may lead to some competing C-Cl cleavage, particularly at higher temperatures.
Experimental Insights: In reactions with substrates containing multiple reactive sites, BPO has been observed to be less selective than AIBN. For instance, in the free radical addition of carbon tetrachloride to olefins, BPO can lead to a wider range of byproducts.
Photochemical Initiators
Photochemical initiation involves the use of UV light, often in the presence of a photoinitiator, to generate radicals. This method offers the advantage of milder reaction conditions (lower temperatures).
Mechanism of Initiation: The mechanism of photochemical initiation can be more complex and substrate-dependent. Direct photolysis of BCTFE at high energies (e.g., 157 nm) has been shown to surprisingly favor C-Cl bond cleavage. However, under more synthetically relevant conditions using a photoinitiator, the reaction is more likely to proceed via abstraction of the weaker C-Br bond.
Expected Selectivity: The selectivity can be highly variable and is dependent on the wavelength of light used and the choice of photoinitiator. With appropriate selection of a photoinitiator that generates a stable radical, high selectivity for C-Br cleavage can be achieved at room temperature.
Experimental Insights: Studies on the photodecomposition of halothane (a close structural analog) have demonstrated the formation of free radical intermediates that can participate in subsequent reactions.
Experimental Protocols
The following is a general, representative protocol for the radical addition of BCTFE to an alkene. Note: This is a template and should be optimized for specific substrates and desired outcomes.
AIBN-Initiated Radical Addition of BCTFE to 1-Octene
-
Materials:
-
This compound (BCTFE)
-
1-Octene
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1-octene (1.0 eq) and anhydrous toluene.
-
Add BCTFE (1.2 eq) to the solution.
-
Add AIBN (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
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Summary of Initiator Performance and Recommendations
| Initiator | Initiation Method | Typical Temp. | Expected Selectivity (C-Br vs. C-Cl) | Key Considerations |
| AIBN | Thermal | 60-80 °C | High | Stable initiator radical leads to cleaner reactions. Release of N₂ gas. |
| Benzoyl Peroxide | Thermal | 80-100 °C | Moderate to Good | More reactive radicals may lead to side products. Potential for decarboxylation. |
| Photoinitiator + UV | Photochemical | Room Temp. | Variable to High | Dependent on initiator and wavelength. Milder conditions. May require specialized equipment. |
Recommendations for Optimal Selectivity:
-
For the highest selectivity towards C-Br bond cleavage, AIBN is the recommended thermal initiator due to the stability of its resulting radical.
-
If milder reaction conditions are required, a carefully selected photoinitiator system can provide excellent selectivity at room temperature.
-
Benzoyl Peroxide can be a suitable alternative if higher reaction temperatures are necessary for a sluggish reaction, but a decrease in selectivity should be anticipated.
By understanding the interplay between initiator reactivity and the inherent properties of this compound, researchers can strategically design their experiments to achieve the desired selective functionalization, paving the way for the efficient synthesis of advanced materials and pharmaceuticals.
References
-
What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? - Quora. (2018, March 17). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
